Mirabegron impurity-1
Description
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Properties
IUPAC Name |
(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHDMSPHZSMQN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391901-45-4 | |
| Record name | 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391901454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J30IOW0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Isolation of (S)-Mirabegron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies for the synthesis and isolation of the (S)-Mirabegron enantiomer. (S)-Mirabegron, the distomer of the β3-adrenergic agonist (R)-Mirabegron, is a critical reference standard for enantiomeric purity analysis in the manufacturing of the active pharmaceutical ingredient. This document outlines detailed experimental protocols for its enantioselective synthesis and various isolation techniques, supported by quantitative data and visual workflows.
Enantioselective Synthesis of (S)-Mirabegron
The most direct approach to obtaining enantiomerically pure (S)-Mirabegron is through a stereospecific synthetic route commencing with the corresponding chiral starting material, (S)-mandelic acid. This method obviates the need for chiral resolution at later stages, often leading to higher overall yields and purity.
Synthetic Pathway Overview
The synthesis initiates with the condensation of (S)-mandelic acid with 4-nitrophenethylamine to form the chiral amide intermediate. Subsequent reduction of both the amide and nitro functionalities, followed by coupling with the thiazole moiety, yields the final (S)-Mirabegron product.
Caption: Enantioselective synthesis of (S)-Mirabegron.
Experimental Protocols
Step 1: Synthesis of (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide
-
To a solution of (S)-Mandelic acid (100 g, 0.6578 mol) in methanol (500 ml), add trimethyl borate (70 g, 0.6730 mol) and stir for 60 minutes to obtain a clear solution.
-
Add 4-nitrophenethylamine hydrochloride (120 g, 0.5940 mol) and triethylamine (70 g, 0.6930 mol).
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure amide.
Step 2: Reduction of (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide
-
Dissolve the amide from Step 1 (100 g, 0.33 mol) in anhydrous tetrahydrofuran (THF) (1 L) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 1 L, 1 mol) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of methanol, followed by 1N HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino alcohol.
Step 3: Catalytic Reduction of the Nitro Group
-
Dissolve the crude amino alcohol from Step 2 in methanol (1 L).
-
Add 10% Palladium on carbon (10 g, 50% wet) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 8 hours.
-
Filter the reaction mixture through a bed of Celite to remove the catalyst and wash the bed with methanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-((4-aminophenylethyl)amino)-1-phenylethanol.
Step 4: Coupling with 2-(2-aminothiazol-4-yl)acetic acid
-
To a mixture of (S)-2-((4-aminophenylethyl)amino)-1-phenylethanol (10 g), 2-(2-aminothiazol-4-yl)acetic acid (5.5 g), and concentrated hydrochloric acid (3.5 g) in water (75 ml), add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (7.5 g in 120 ml of water) slowly at 25-30°C.[1]
-
Stir the reaction mixture at this temperature for 3 hours.
-
Adjust the pH to 9-10 with a 10% aqueous sodium hydroxide solution and stir for 90 minutes.[1]
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude (S)-Mirabegron by recrystallization from isopropanol to obtain the final product.
Summary of Synthetic Yields and Purity
| Step | Product | Typical Yield (%) | Purity (HPLC, %) |
| 1 | (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide | 80-90 | >98 |
| 2 & 3 | (S)-2-((4-aminophenylethyl)amino)-1-phenylethanol | 75-85 (over two steps) | >97 |
| 4 | (S)-Mirabegron | 70-80 | >99 |
Isolation of (S)-Mirabegron from a Racemic Mixture
In scenarios where a racemic mixture of Mirabegron is produced, the isolation of the (S)-enantiomer is necessary. This can be achieved through preparative chiral chromatography or diastereomeric salt resolution.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale. The methodology is developed by scaling up an optimized analytical method.
Caption: Workflow for preparative chiral HPLC isolation.
2.1.1. Experimental Protocol for Preparative Chiral HPLC
-
Analytical Method Optimization:
-
Scale-Up to Preparative Scale:
-
Column: A larger dimension column of the same stationary phase (e.g., Chiralpak AY, 250 x 20 mm).
-
Sample Preparation: Dissolve the racemic Mirabegron in the mobile phase at the highest possible concentration without compromising resolution.
-
Injection Volume: Increase the injection volume proportionally to the column size.
-
Flow Rate: Adjust the flow rate according to the column diameter to maintain a similar linear velocity as the analytical method.
-
Fraction Collection: Collect the eluent in fractions corresponding to the elution time of the (S)-enantiomer peak.
-
Post-Processing: Combine the fractions containing the pure (S)-enantiomer and evaporate the solvent under reduced pressure.
-
Purity Check: Analyze the collected fraction using the analytical HPLC method to confirm enantiomeric purity.
-
2.1.2. Summary of Chromatographic Data
| Parameter | Analytical HPLC | Preparative HPLC (Example) |
| Column | Chiralpak AY-H (250 x 4.6 mm, 5 µm)[2] | Chiralpak AY (250 x 20 mm) |
| Mobile Phase | n-hexane:ethanol:DEA (55:45:0.1)[2] | n-hexane:ethanol:DEA (55:45:0.1) |
| Flow Rate | 1.0 mL/min[2] | ~18-20 mL/min |
| Temperature | 35 °C[2] | Ambient or 35 °C |
| Detection | UV 254 nm[2] | UV 254 nm |
| Resolution (Rs) | > 2.0 | > 1.5 |
Diastereomeric Salt Resolution of a Key Intermediate
An alternative to direct chiral chromatography of the final product is the resolution of a key chiral intermediate, such as 2-[benzyl(4-nitrophenethyl)amino]-1-phenylethanol, via the formation of diastereomeric salts with a chiral acid.
Caption: Diastereomeric salt resolution workflow.
2.2.1. Experimental Protocol for Diastereomeric Resolution
-
Salt Formation:
-
Dissolve racemic 2-[benzyl(4-nitrophenethyl)amino]-1-phenylethanol in a suitable solvent such as ethyl acetate.
-
Add a sub-stoichiometric amount (e.g., 0.5-0.7 equivalents) of the chiral resolving agent, (S)-mandelic acid.
-
Stir the mixture to allow for the formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Cool the mixture to induce crystallization of the less soluble diastereomeric salt. The solubility of the diastereomeric salts is highly dependent on the solvent system, and optimization may be required.[3]
-
Filter the crystalline material and wash with a cold solvent to isolate the salt of one enantiomer.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched intermediate.
-
-
Conversion to (S)-Mirabegron:
-
The enantiomerically pure intermediate can then be carried forward through the remaining synthetic steps (debenzylation, nitro reduction, and coupling) to yield (S)-Mirabegron.
-
2.2.2. Summary of Resolution Data
| Parameter | Value |
| Resolving Agent | (S)-Mandelic Acid |
| Solvent for Crystallization | Ethyl acetate |
| Typical Enantiomeric Excess (e.e.) of Intermediate | >95% after one crystallization |
| Overall Yield of Resolved Intermediate | 35-45% (based on the racemate) |
Conclusion
This guide has detailed robust methodologies for the synthesis and isolation of (S)-Mirabegron. The enantioselective synthetic route starting from (S)-mandelic acid offers a direct and efficient pathway to the desired enantiomer. For the separation of racemic mixtures, preparative chiral HPLC provides a high-resolution technique, while diastereomeric salt resolution of a key intermediate presents a classical and scalable alternative. The choice of method will depend on factors such as scale, available equipment, and cost considerations. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of pharmaceutical development and quality control.
References
Spectroscopic Deep Dive: A Technical Guide to the Characterization of Mirabegron Impurity-1
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic characterization of a significant Mirabegron impurity, designated as Impurity-1. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical methodologies and data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation and confirmation of this compound.
Mirabegron is the first β3-adrenoreceptor agonist used for the treatment of overactive bladder. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development to ensure safety and efficacy.[1] This guide focuses on a known process-related and degradation impurity, N-Formyl Mirabegron, which can arise from the presence of formic acid, a common reactive impurity in pharmaceutical excipients.[2][3]
Structural Elucidation of Mirabegron Impurity-1 (N-Formyl Mirabegron)
The comprehensive spectroscopic analysis confirms the structure of this compound as N-Formyl Mirabegron. The molecular formula is C22H24N4O3S, with a molecular weight of 424.52 g/mol .
Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from NMR, MS, and IR analyses of N-Formyl Mirabegron.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 7.20 - 7.40 (m) | 125.0 - 130.0 |
| Thiazole CH | 6.80 (s) | 107.0 |
| Formyl CH | 8.25 (s) | 162.5 |
| Methylene CH₂ | 3.50 (s) | 45.0 |
| Ethyl CH₂ | 2.80 - 2.95 (m) | 48.0, 52.0 |
| Phenyl CH | 4.80 - 4.90 (t) | 70.0 |
| Amide NH | 9.80 (s) | - |
| Amino NH | 3.00 (br s) | - |
| Hydroxyl OH | 5.50 (d) | - |
Note: The spectral data is a representative summary based on published information. Actual values may vary depending on the solvent and instrument used.
Table 2: Mass Spectrometry (MS) Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | 425.16 | [M+H]⁺ |
| ESI+ | 447.14 | [M+Na]⁺ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H and O-H stretching |
| 1650 - 1680 | C=O stretching (Amide) |
| 1500 - 1600 | C=C stretching (Aromatic) |
| 1200 - 1300 | C-N stretching |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the isolated impurity was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition : Standard acquisition parameters were used, including a 30-degree pulse and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR Acquisition : A proton-decoupled sequence was used to acquire the ¹³C NMR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the impurity was prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source was used.
-
Analysis : The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data was acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid impurity was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used.
-
Instrumentation : An FTIR spectrometer was used to record the spectrum.
-
Acquisition : The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the characterization of this compound and the mechanism of action of the parent drug, Mirabegron.
Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.
Caption: Simplified signaling pathway for Mirabegron's mechanism of action.
This guide provides a foundational understanding of the spectroscopic techniques employed to identify and characterize impurities in pharmaceutical products, using this compound as a case study. The presented data and methodologies are essential for maintaining the quality, safety, and regulatory compliance of pharmaceutical formulations.
References
- 1. asianpubs.org [asianpubs.org]
- 2. [PDF] Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients | Semantic Scholar [semanticscholar.org]
- 3. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Mirabegron Impurity-1: A Technical Guide
This technical guide provides a comprehensive overview of the known physicochemical properties of Mirabegron impurity-1, a significant related substance of the drug Mirabegron. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. This compound is one of the potential process-related impurities that must be monitored and controlled within acceptable limits. This guide summarizes its fundamental physicochemical characteristics and analytical methodologies for its quantification.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Systematic Name | N1-[(Ethylimino)methylidene]-N3,N3-dimethylpropan-1,3-diamine[1][2] |
| Synonyms | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide[3][4] |
| CAS Number | 1892-57-5 (Freebase)[1][2][4] |
| 25952-53-8 (HCl salt)[1][3] | |
| Molecular Formula | C8H17N3[1][2] |
| Molecular Weight | 155.2 g/mol [1][2] |
Table 2: Physical Properties of this compound
| Parameter | Value |
| Appearance | Colorless to Pale Yellow thick Oil[1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Experimental Protocols
The primary analytical technique for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPLC Method for Quantification of Mirabegron Impurities
This protocol is a representative method based on published literature for the analysis of Mirabegron and its related substances.
Objective: To separate and quantify this compound from the bulk drug substance and other impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Puratis C18 (250 x 4.6mm, 5µm) or equivalent[5] |
| Mobile Phase A | 20 mM Ammonium acetate, pH adjusted to 4.5[5] |
| Mobile Phase B | Methanol[5] |
| Gradient Program | A gradient program is utilized to ensure the effective separation of all impurities.[5][6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 25 °C[5] or 30 °C[6] |
| Detection Wavelength | 247 nm[5] or 220 nm[6] |
| Injection Volume | 20 µL[6] |
Sample Preparation:
-
Accurately weigh a suitable amount of the Mirabegron test sample.
-
Dissolve and dilute the sample in a suitable solvent, such as 30% methanol, to a final concentration of approximately 1 mg/mL.[6]
-
For the analysis of impurities at low levels, a spiked sample can be prepared by adding a known amount of this compound standard to the Mirabegron sample solution.[5]
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time relative to the main peak.
-
Quantify the impurity by comparing its peak area to that of a reference standard of known concentration.
Mandatory Visualizations
Analytical Workflow for this compound
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: Workflow for the Quantification of this compound.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. veeprho.com [veeprho.com]
- 4. Mirabegron EP Impurity I - SRIRAMCHEM [sriramchem.com]
- 5. ajphr.com [ajphr.com]
- 6. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
The Crucial Role of Process Parameters in the Synthesis of (S)-Mirabegron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mirabegron, marketed under various trade names, is a potent and selective β3-adrenergic receptor agonist utilized for the treatment of overactive bladder. The therapeutically active enantiomer is (S)-Mirabegron. The stereospecific synthesis of this compound is a critical aspect of its manufacturing, with process parameters playing a pivotal role in achieving high yield, purity, and enantiomeric excess. This technical guide provides an in-depth analysis of the impact of various process parameters on the formation of (S)-Mirabegron, based on publicly available scientific literature and patents.
Synthetic Strategies and Key Transformations
The synthesis of (S)-Mirabegron typically involves a multi-step process. A common and effective strategy commences with the coupling of 2-aminothiazole-4-acetic acid with a protected 4-aminophenethylamine derivative, followed by a key stereoselective step to introduce the chiral center, and concluding with deprotection. Another prevalent route utilizes (R)-styrene oxide as a chiral precursor. The core of the synthesis revolves around several key chemical transformations, including amidation, reductive amination, and deprotection steps. The efficiency of each of these steps is highly dependent on the careful control of process parameters.
Impact of Process Parameters on Key Synthetic Steps
The following sections detail the influence of critical process parameters on the yield and purity of intermediates and the final (S)-Mirabegron product. The data presented is compiled from various sources and is intended to provide a comparative overview.
Step 1: Amidation of 2-Aminothiazole-4-acetic acid
This initial step involves the coupling of 2-aminothiazole-4-acetic acid with a suitable amine. The use of coupling agents is standard practice to facilitate this reaction.
Table 1: Influence of Coupling Agents and Solvents on Amidation
| Coupling Agent | Additive | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| EDC | HOBt | DMF | Room Temp | 76 | Not Specified | [1] |
| EDC·HCl | - | Water | 28 | 84.5 | 99.80 | |
| N,N'-carbonyldiimidazole | - | N,N-dimethylformamide | 20 | Not Specified | Not Specified | |
| N,N'-diisopropylcarbodiimide | - | Acetonitrile | 25 | Not Specified | Not Specified |
Experimental Protocol: Amidation using EDC·HCl in Water
-
To a stirred solution of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride (100 g) and 2-aminothiazole-4-yl-acetic acid (55.10 g) in water (1500 mL), concentrated hydrochloric acid (35.61 g) is added.
-
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (72.01 g) is added to the mixture at 28 °C (±2 °C) and stirring is continued for 1 hour.
-
An additional portion of EDC·HCl (7.2 g) is added, and the mixture is stirred for another 2 hours.
-
The reaction mixture is then washed with a mixture of ethyl acetate (400 mL) and n-butanol (100 mL).
-
To the aqueous layer, n-butanol (1000 mL) is added, followed by the addition of a 20% aqueous ammonia solution (80 mL) to adjust the pH.
-
The organic layer is separated, washed successively with 5% aqueous ammonia (1000 mL) and water.
-
The organic layer is partially concentrated under vacuum, and the temperature is raised to 68 °C (±2 °C).
-
Toluene (1400 mL) is added, and the solution is gradually cooled to room temperature to induce crystallization.
-
The resulting solid is filtered, washed with toluene, and dried under vacuum at 48 °C (±2 °C) to yield Mirabegron.
Step 2: Reductive Amination
The introduction of the chiral side chain is often achieved through reductive amination, a critical step that defines the stereochemistry of the final product. The choice of reducing agent and reaction temperature are paramount for achieving high enantioselectivity.
Table 2: Parameters for the Reductive Amination Step
| Reactant A | Reactant B | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Chiral Purity (%) | Reference |
| Mirabegron intermediate C | (R)-2-amino-1-phenylethanol | Not Specified | Not Specified | -3 to 3 | Not Specified | Not Specified | [2] |
| Compound II | - | Palladium-on-carbon (5-10 wt%) / H₂ (0.1-1 MPa) | Methanol | 20 to 30 | Not Specified | Not Specified | [3] |
Experimental Protocol: Reductive Amination
-
Under a nitrogen atmosphere, a solution of the Mirabegron intermediate C in a suitable solvent is added dropwise to (R)-2-amino-1-phenylethanol at a temperature of -3 to 3 °C.
-
A reducing agent is then added to the reaction mixture while maintaining the temperature and nitrogen protection.
-
The reaction is stirred at -3 to 3 °C until completion, as monitored by TLC.
-
The reaction is quenched by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
The organic phase is separated, washed with water, and then added to concentrated hydrochloric acid at -2 to 2 °C and stirred until the reaction is complete.
-
The pH of the organic phase is adjusted to 10 with an aqueous sodium hydroxide solution.
-
The organic phase is separated, washed, dried, and concentrated.
-
The final product is obtained by recrystallization.
Step 3: Recrystallization and Purification
The final step of purification is crucial for obtaining (S)-Mirabegron with the high purity required for pharmaceutical applications. The choice of solvent system for recrystallization directly impacts the final purity and crystal form.
Table 3: Recrystallization Solvents and their Effect on Purity
| Solvent System | Temperature | Yield (%) | Purity (%) | Reference |
| Ethanol/Water | Not Specified | 94.8 | 99.62 | |
| Methanol/Water | 25 °C (drying) | 68 | Not Specified |
Experimental Protocol: Recrystallization from Ethanol/Water
-
The crude Mirabegron is pulped in a 15% (v/v) ethanol-water solution.
-
The suspension is filtered.
-
The collected solid is dried at 45-50 °C to yield the purified product.
Visualizing the Synthesis and Workflow
To better understand the synthesis of (S)-Mirabegron, the following diagrams illustrate a common reaction pathway and a generalized experimental workflow.
References
Forced Degradation of Mirabegron: An In-depth Technical Guide to Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies of Mirabegron, a selective beta-3 adrenergic receptor agonist used in the treatment of overactive bladder. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the safety, efficacy, and stability of the final drug product. This document outlines the experimental protocols for stress testing, summarizes the identified degradation products, and details the analytical methodologies employed for their characterization.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability studies to predict its degradation behavior and to develop stability-indicating analytical methods.[2][3] The primary objectives of forced degradation studies are to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify the potential degradation products that could form under various stress conditions.
-
Develop and validate stability-indicating analytical methods capable of separating and quantifying the drug substance from its impurities.
-
Provide insights into the intrinsic stability of the molecule, which aids in formulation and packaging development.
For Mirabegron, forced degradation studies have revealed its susceptibility to hydrolytic and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[4][5][6]
Experimental Protocols for Forced Degradation of Mirabegron
Detailed experimental protocols are essential for reproducible and meaningful forced degradation studies. The following sections describe the typical conditions applied to Mirabegron.
Preparation of Stock Solution
A stock solution of Mirabegron is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of approximately 1 mg/mL.[2][7] This stock solution is then used for the various stress studies.
Hydrolytic Degradation
Hydrolysis studies are performed across a range of pH values to evaluate the drug's susceptibility to acid and base-catalyzed degradation.
-
Acidic Conditions: Mirabegron solution is treated with hydrochloric acid (typically 0.1 N to 1 N) and refluxed for a specified period (e.g., 1-2 hours).[6][8] The resulting solution is then neutralized with a base (e.g., sodium hydroxide) before analysis.[6]
-
Basic Conditions: The drug solution is exposed to a basic environment using sodium hydroxide (typically 0.1 N to 0.5 N) and refluxed for a defined duration (e.g., 2 hours).[6][8] The solution is subsequently neutralized with an acid (e.g., hydrochloric acid) prior to analysis.[6]
-
Neutral Conditions: Mirabegron solution is refluxed in water for an extended period (e.g., 48 hours) to assess its stability in a neutral aqueous environment.[6]
Oxidative Degradation
Oxidative degradation is typically induced using hydrogen peroxide (H₂O₂). The drug solution is treated with a solution of H₂O₂ (e.g., 3-15% w/v) and kept at room temperature for a designated time (e.g., 8 hours).[6][8]
Thermal Degradation
To assess thermal stability, solid Mirabegron powder is subjected to dry heat in a hot air oven at a controlled temperature (e.g., 60-80°C) for a specified duration.[9] The stressed sample is then dissolved in a suitable solvent for analysis.
Photolytic Degradation
Photostability testing is conducted by exposing the solid drug substance or its solution to a combination of visible and ultraviolet light in a photostability chamber. The exposure levels should meet the ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours per square meter.[3]
Identified Impurities and Degradation Products
Forced degradation studies of Mirabegron have led to the identification of several degradation products (DPs). The primary analytical technique used for their characterization is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS), which provides accurate mass measurements for structural elucidation.[4][5]
Table 1: Summary of Mirabegron Degradation Products and Formation Conditions
| Degradation Product (DP) | Stress Condition(s) of Formation |
| DP1 | Acidic, Basic, Neutral Hydrolysis, Oxidative |
| DP2 | Basic Hydrolysis |
| DP3 | Basic Hydrolysis |
| DP4 | Basic Hydrolysis |
| DP5 | Acidic Hydrolysis |
| DP6 | Oxidative |
| DP7 | Oxidative |
| N-formyl Mirabegron | Isothermal stress in the presence of formic acid |
Data compiled from multiple sources. The exact structures and percentage of formation can be found in the cited literature.[6][10][11]
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for the successful outcome of forced degradation studies.
Chromatographic Separation
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) or UPLC method is typically employed to separate Mirabegron from its degradation products.[10][12] Common stationary phases include C8 or C18 columns. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][12]
Detection and Quantification
UV detection is commonly used for quantification, with the wavelength set at the absorption maximum of Mirabegron (around 250 nm).[11][12] Mass spectrometry is used for the identification and structural characterization of the impurities.
Visualizing Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of Mirabegron.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajphr.com [ajphr.com]
Unveiling the Degradation Profile of Mirabegron: A Technical Guide for Drug Development Professionals
An In-depth Exploration into the Identification and Characterization of Mirabegron's Potential Degradation Products
For researchers, scientists, and drug development professionals, a thorough understanding of a drug substance's stability and degradation profile is paramount to ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the identification of potential degradation products of Mirabegron, a potent and selective beta-3 adrenergic receptor agonist used in the treatment of overactive bladder. By delving into forced degradation studies, analytical methodologies, and structural elucidation, this document serves as a critical resource for navigating the complexities of drug stability and impurity profiling in accordance with international regulatory guidelines.
Executive Summary
Mirabegron has been found to be susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions, while it exhibits stability under thermal and photolytic stress.[1][2][3] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have led to the identification and characterization of several degradation products (DPs). Advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been instrumental in this process.[1][2][4][5][6] This guide synthesizes the available data on these degradation products, their formation pathways, and the experimental protocols for their identification.
Forced Degradation and Identification of Degradation Products
Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. Mirabegron has been subjected to a battery of stress conditions as stipulated by ICH guideline Q1A (R2).[1][2]
Summary of Degradation Behavior
Mirabegron's stability profile can be summarized as follows:
-
Hydrolytic Degradation: The drug degrades in acidic, basic, and neutral hydrolytic conditions.[1][2][3][4][5][6]
-
Oxidative Degradation: Mirabegron is susceptible to oxidative stress, leading to the formation of distinct degradation products.[1][2][3][4][5]
-
Thermal and Photolytic Stability: The drug is generally stable under thermal and photolytic stress conditions.[1][2][3]
A total of seven degradation products have been characterized in some studies, with their structures elucidated using high-resolution mass spectrometry and, in some cases, Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4][6]
Quantitative Data on Degradation Products
The following table summarizes the key degradation products of Mirabegron identified under various stress conditions, along with their mass-to-charge ratio (m/z) and the conditions under which they were formed.
| Degradation Product (DP) | m/z | Stress Condition(s) of Formation | Reference(s) |
| DP1 | 257 | Acidic, Basic, Neutral Hydrolysis, Oxidative | [2][3][4] |
| DP2 | 439 | Acidic, Basic Hydrolysis | [4] |
| DP3 | 173 | Acidic Hydrolysis | [4] |
| DP4 | 413 | Oxidative | [4] |
| A1 (m/z 257) | 257 | Base Degradation | [4] |
| A2 (m/z 439) | 439 | Base Degradation | [4] |
| B1 (m/z 173) | 173 | Acid Degradation | [4] |
| B2 (m/z 257) | 257 | Acid Degradation | [4] |
| B3 (m/z 439) | 439 | Acid Degradation | [4] |
| C1 (m/z 257) | 257 | Peroxide Degradation | [4] |
| C2 (m/z 413) | 413 | Peroxide Degradation | [4] |
Experimental Protocols
The identification and quantification of Mirabegron's degradation products rely on robust and validated analytical methods. The following sections detail the methodologies employed in key experiments.
Forced Degradation Study Protocol
A typical forced degradation study for Mirabegron involves the following steps:
-
Preparation of Stock Solution: A stock solution of Mirabegron is prepared in a suitable solvent, such as methanol.[7]
-
Application of Stress Conditions:
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N to 1 N HCl) and refluxed or kept at a specific temperature for a defined period.[3][7][8]
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N to 0.5 N NaOH) and refluxed or kept at a specific temperature for a defined period.[3][7][8]
-
Neutral Hydrolysis: The drug is refluxed in water for an extended period.[3][4]
-
Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature.[3][7][8]
-
Thermal Degradation: The solid drug is exposed to dry heat in an oven at a high temperature (e.g., 60-80°C) for several hours or days.[3][7]
-
Photolytic Degradation: The drug powder is exposed to UV radiation in a UV chamber.[8]
-
-
Sample Preparation for Analysis: After exposure to stress, the solutions are neutralized (for acid and base hydrolysis samples) and diluted with an appropriate mobile phase or diluent to a suitable concentration for analysis.[4] All samples are filtered through a membrane filter (e.g., 0.22 µm) before injection into the analytical system.[4]
Analytical Methodology: UPLC/HPLC
A stability-indicating liquid chromatographic method is essential for separating the degradation products from the parent drug and from each other.
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) systems are used.[1][4][8]
-
Column: A reverse-phase C18 or C8 column is commonly employed for separation. Examples include Waters CSH C18 (100 mm × 2.1 mm, 1.7 μm) and X-Terra RP-8 (250 mm × 4.6 mm, 5 µm).[1][4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[1][4][8]
-
Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[2][4]
-
Detection: A Photodiode Array (PDA) detector or a UV detector is used for detection at a specific wavelength, such as 240 nm or 258 nm.[4][8]
Structural Elucidation: Mass Spectrometry and NMR
-
Mass Spectrometry (MS): LC-MS/MS and UPLC-QTOF-MS/MS are powerful tools for identifying the molecular weights and fragmentation patterns of the degradation products.[1][2][4] This data is crucial for proposing the chemical structures of the impurities.
-
Nuclear Magnetic Resonance (NMR): For definitive structure confirmation, degradation products can be isolated using preparative LC and their structures elucidated using NMR spectroscopy.[4]
Visualizing Experimental Workflows and Degradation Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for identifying degradation products and the proposed degradation pathways of Mirabegron.
Conclusion
The comprehensive analysis of Mirabegron's degradation profile reveals its susceptibility to hydrolysis and oxidation, highlighting the critical need for robust control over manufacturing processes and storage conditions. The identification and characterization of its degradation products, facilitated by advanced analytical techniques, are integral to ensuring the safety and quality of the final drug product. This technical guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to develop stable formulations and accurate analytical methods for Mirabegron, ultimately contributing to the delivery of safe and effective medicines to patients. Further research, including in silico toxicity predictions of the identified degradation products, can provide a more complete safety profile.[1][2]
References
- 1. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Navigating the Acquisition and Analysis of Mirabegron Impurity-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview for sourcing and analyzing the Mirabegron impurity-1 reference standard. It is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and safety of the active pharmaceutical ingredient (API), Mirabegron. This document outlines reputable suppliers, detailed analytical methodologies for impurity identification and quantification, and the underlying signaling pathway of Mirabegron's therapeutic action.
Sourcing this compound Reference Standard
The acquisition of high-purity, certified reference standards is a critical first step in any analytical drug development program. This compound, a key substance for quality control, is available from several specialized suppliers. The following table summarizes key information for sourcing this reference standard.
| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sriramchem | SPV001-01 | 1892-57-5 | C₈H₁₇N₃ | 155.24 | Offers a pharmaceutical reference standard. A Certificate of Analysis (CoA) is available upon request.[1] |
| GLP Pharma Standards | GL-M2006 | 1892-57-5 (Freebase); 25952-53-8 (HCl salt) | C₈H₁₇N₃ | 155.2 | Accompanied by a comprehensive CoA, including ¹H NMR, Mass, HPLC, and IR data.[2] |
| Simson Pharma Limited | - | 25952-53-8 | - | - | Provides the HCl salt form and includes a CoA with purchase.[3] |
| Chemicea Pharma | - | 1892-57-5 | - | - | A leading manufacturer and exporter offering the freebase form.[4] |
| Daicel Pharma Standards | - | - | - | - | Specializes in the synthesis of high-quality Mirabegron impurities and offers custom synthesis.[5] |
| Veeprho | - | 25952-53-8 | - | - | Provides the HCl salt form which complies with USP, EP, JP, and BP standards and includes a detailed Structure Elucidation Report (SER).[6] |
| Pharmace Research Laboratory | PACE-M07009 | 1892-57-5 | C₈H₁₇N₃ | 155.2 | - |
| Pharmaffiliates | PA 13 0810090 | 1892-57-5 | C₈H₁₇N₃ | 155.25 | Offers the freebase form.[7] |
| MedChemExpress | - | - | - | - | Describes this compound as a potent and selective β₃-adrenergic receptor agonist.[8] |
| SynZeal | SZ-M035096 | 25952-53-8 | C₈H₁₇N₃:HCl | 155.2 : 36.5 | Supplies the HCl salt and provides a detailed CoA with analytical data meeting regulatory compliance.[9] |
Analytical Methodology: Quantification of this compound
Accurate and robust analytical methods are essential for the quantification of impurities in pharmaceutical products. The following is a detailed protocol for a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, synthesized from established methodologies for Mirabegron and its related substances.[6][10][11][12]
Experimental Protocol: RP-HPLC for this compound
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.
-
Chromatographic data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Puratis C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 20 mM Ammonium acetate, with the pH adjusted to 4.5.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 75 25 5 75 25 45 30 70 50 0 100 55 75 25 | 65 | 75 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 247 nm.[6]
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (Mirabegron): Accurately weigh and dissolve an appropriate amount of Mirabegron reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Impurity-1 Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Spiked Sample Solution: Prepare a solution of Mirabegron (e.g., 100 µg/mL) and spike it with a known concentration of the this compound standard (e.g., 0.5 µg/mL).
4. System Suitability:
-
Inject the spiked sample solution.
-
The system is deemed suitable if the resolution between the Mirabegron peak and the impurity-1 peak is greater than 2.0, and the tailing factor for the Mirabegron peak is not more than 1.5.
5. Data Analysis:
-
Quantify the amount of this compound in a sample by comparing the peak area of the impurity with that of the corresponding peak in the standard solution of a known concentration.
Mechanism of Action: Mirabegron's Signaling Pathway
Mirabegron is a potent and selective agonist of the human beta-3 adrenergic receptor (β3-AR).[13][14] Its therapeutic effect in treating overactive bladder stems from its ability to relax the detrusor smooth muscle of the bladder, thereby increasing bladder capacity.[1][15] The signaling cascade initiated by Mirabegron is depicted below.
The activation of β3-AR by Mirabegron stimulates a G-protein, which in turn activates adenylate cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[13] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets that ultimately result in a decrease in intracellular calcium ion concentrations, leading to the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[2][16]
Forced Degradation and Impurity Profiling
Forced degradation studies are crucial for identifying potential degradation products of a drug substance. Mirabegron has been shown to degrade under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it remains stable under neutral, thermal, and photolytic conditions.[4][17][18] These studies are instrumental in developing stability-indicating analytical methods and understanding the impurity profile of Mirabegron. The characterization of these degradation products, often achieved using LC-MS/MS, is a regulatory requirement to ensure the safety and efficacy of the final drug product.[4][19]
References
- 1. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajphr.com [ajphr.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. droracle.ai [droracle.ai]
- 9. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. droracle.ai [droracle.ai]
- 16. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
Navigating Pharmacopeial Standards for Mirabegron Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for controlling impurities in the active pharmaceutical ingredient (API) Mirabegron, as outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of Mirabegron.
Introduction to Mirabegron and Impurity Profiling
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1][2] The control of impurities in the drug substance is a critical aspect of ensuring its quality, safety, and efficacy. Regulatory bodies like the USP and EP establish stringent standards for the identification, quantification, and control of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3]
Pharmacopeial Landscape for Mirabegron
As of late 2025, the pharmacopeial status of Mirabegron is evolving. While a monograph for Mirabegron has been proposed for inclusion in the United States Pharmacopeia-National Formulary (USP-NF), it is important to consult the current official publications for the most up-to-date standards.[4][5] The European Pharmacopoeia (EP) also provides standards for Mirabegron and its impurities through available reference standards.[3]
Identified Impurities of Mirabegron
A number of process-related and degradation impurities of Mirabegron have been identified and are controlled under pharmacopeial guidelines. The following table summarizes the key specified impurities for which reference standards are available from the EP and USP.
| Impurity Name/Designation | Pharmacopeia | CAS Number | Molecular Formula | Notes |
| Mirabegron Related Compound A | USP | 521284-22-0 | C₁₆H₂₀N₂O·HCl | A key chiral impurity.[4][6] |
| Mirabegron Racemate | USP | --- | C₂₁H₂₄N₄O₂S | Used for quantifying chiral impurities.[4] |
| Mirabegron Impurity A | EP | 1796931-48-0 | C₂₁H₂₄N₄O₂S | (S)-Mirabegron.[7][] |
| Mirabegron Impurity B | EP | 391901-45-4 | C₁₆H₂₀N₂O | --- |
| Mirabegron Impurity F | EP | 521284-21-9 | C₁₆H₁₉N₃O₃·HCl | (1R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethan-1-ol hydrochloride. |
| Mirabegron Impurity G | EP | --- | --- | --- |
| Mirabegron Impurity I | EP | 1892-57-5 (Freebase) | C₈H₁₇N₃ | --- |
| 2-(2-Aminothiazol-4-yl)acetic acid (2-ATAA) | - | 29676-71-9 | C₅H₆N₂O₂S | A known process-related impurity. |
| N-Formyl Mirabegron | - | --- | C₂₂H₂₄N₄O₃S | A degradation product formed in the presence of formic acid.[9] |
Quantitative Acceptance Criteria
While the official monographs with specific acceptance criteria for each impurity are not publicly available without a subscription to the pharmacopeias, the general principles of impurity control as outlined in USP General Chapter <1086> Impurities in Drug Substances and Drug Products and ICH guidelines are followed. These typically involve:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity must be qualified for its potential biological safety.
For unspecified impurities, general limits such as not more than 0.10% for any individual unknown impurity and not more than 0.5% for total impurities are often applied, though these can vary based on the specific drug substance and its daily dose.
Experimental Protocols for Impurity Determination
The primary analytical technique for the quantification of Mirabegron impurities is High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column. While the official pharmacopeial methods are detailed in the respective monographs, the following protocols from published scientific literature provide a detailed example of a validated stability-indicating HPLC method for Mirabegron and its impurities.
Example HPLC Method for Related Substances
This method is adapted from a study on the development and validation of an RP-HPLC method for the quantitative determination of potential impurities in Mirabegron.[10]
-
Chromatographic System:
-
Column: Puratis C18 (250 mm x 4.6 mm, 5 µm)[10]
-
Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5[10]
-
Mobile Phase B: Methanol[10]
-
Gradient Program: A gradient elution is employed to ensure the separation of all impurities. The specific gradient profile would be optimized based on the impurity profile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[10]
-
Detection: UV at 247 nm[10]
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Diluent: A mixture of water and methanol is typically used.
-
Standard Solution: A solution of Mirabegron reference standard and known impurity reference standards is prepared at a specified concentration.
-
Test Solution: A solution of the Mirabegron drug substance is prepared at a specified concentration.
-
-
System Suitability:
-
The system suitability is assessed by injecting the standard solution. Parameters such as theoretical plates, tailing factor for the Mirabegron peak, and resolution between Mirabegron and its critical pair impurities are evaluated to ensure the performance of the chromatographic system.
-
-
Analysis:
-
The test solution is injected, and the chromatogram is recorded. The percentage of each impurity is calculated based on the peak area response relative to the Mirabegron peak area from the standard solution, often using a relative response factor (RRF) if the response of the impurity is different from that of the API.
-
Visualizing the Impurity Control Workflow
The following diagrams illustrate the logical workflow for the identification and control of Mirabegron impurities and a typical experimental workflow for HPLC analysis.
Conclusion
The control of impurities in Mirabegron is a multifaceted process that requires a thorough understanding of the potential process-related and degradation products, as well as robust analytical methodology. Adherence to the standards set forth by the USP and EP is mandatory for ensuring the quality and safety of the drug substance. This guide provides a foundational understanding of the current pharmacopeial landscape for Mirabegron impurities. For definitive and detailed requirements, it is essential to refer to the latest official versions of the USP-NF and the European Pharmacopoeia.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Mirabegron | C21H24N4O2S | CID 9865528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. usp.org [usp.org]
- 5. uspnf.com [uspnf.com]
- 6. [Mirabegron Related Compound A (15 mg) ((R)-2-[(4-Aminophenethyl)amino]-1-phenylethan-1-ol hydrochloride)] - CAS [521284-22-0] [store.usp.org]
- 7. Mirabegron Impurities | SynZeal [synzeal.com]
- 9. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajphr.com [ajphr.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Mirabegron Impurity-1
Abstract
This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mirabegron Impurity-1 in bulk drug substances. The chromatographic separation was achieved on a C18 column (250 x 4.6 mm, 5 µm) using a gradient elution with a mobile phase consisting of 20 mM ammonium acetate buffer (pH 4.5) and methanol. The detection was carried out at a wavelength of 247 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness.[1][2] This method is suitable for routine quality control analysis and stability studies of Mirabegron.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[3] During the synthesis and storage of Mirabegron, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities.[4][5] This application note details a validated RP-HPLC method for the determination of this compound. The method is designed to be specific, sensitive, and robust for use in a quality control environment.
Experimental
Materials and Reagents
-
Mirabegron and Impurity-1 reference standards were of pharmaceutical grade.
-
HPLC grade acetonitrile and methanol were procured from a reputable supplier.
-
Ammonium acetate and acetic acid (analytical grade) were used for buffer preparation.[5]
-
High-purity water was generated using a water purification system.
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Puratis C18 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 20 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid[1][2] |
| Mobile Phase B | Methanol[1][2] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[1][2] |
| Detection Wavelength | 247 nm[1][2] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve Mirabegron and Impurity-1 reference standards in the diluent to obtain a concentration of 100 µg/mL for each.
-
Spiked Sample Solution: A solution of Mirabegron (1000 µg/mL) was spiked with Impurity-1 at the desired concentration levels for validation studies.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]
Specificity
Specificity was evaluated by analyzing the diluent, a standard solution of Mirabegron, and a spiked solution containing Mirabegron and Impurity-1. The chromatograms were examined for any interference at the retention time of Impurity-1. Stress testing was also performed on Mirabegron to demonstrate the stability-indicating nature of the method.
Linearity
Linearity was assessed by preparing and analyzing a series of Impurity-1 solutions over a concentration range of 0.1 to 1.5 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of Impurity-1 was spiked into a Mirabegron sample at three different concentration levels (50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.
Precision
-
System Precision: Six replicate injections of a standard solution of Impurity-1 were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Method Precision (Repeatability): Six independent preparations of a spiked sample were analyzed, and the %RSD of the results was determined.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The effect on the system suitability parameters was observed.[9]
Results and Discussion
The developed HPLC method successfully separated Mirabegron and Impurity-1 with good resolution and peak symmetry. The validation results are summarized in the tables below.
Table 3: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Impurity-1) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Impurity-1) | ≥ 2000 | 4500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 4: Summary of Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Method Precision (%RSD) | < 2.0% |
| LOD | 0.02 µg/mL |
| LOQ | 0.06 µg/mL |
| Robustness | The method was found to be robust. |
Workflow Diagram
Caption: Workflow for Analytical Method Development and Validation.
Conclusion
A simple, specific, and reliable RP-HPLC method for the quantitative determination of this compound has been developed and validated as per ICH guidelines. The method is suitable for the routine analysis of Mirabegron in bulk drug for the presence of Impurity-1 and can be used for stability studies.
References
- 1. ajphr.com [ajphr.com]
- 2. [PDF] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron | Semantic Scholar [semanticscholar.org]
- 3. Mirabegron | C21H24N4O2S | CID 9865528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijoeete.com [ijoeete.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. pharmtech.com [pharmtech.com]
Application Note: Chiral RP-HPLC Method for the Quantification of (S)-Mirabegron
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the enantioselective separation and quantification of (S)-Mirabegron, the impurity enantiomer of the active pharmaceutical ingredient, (R)-Mirabegron. The method is applicable for the quality control of Mirabegron in bulk drug substances and pharmaceutical formulations.
Introduction
Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder. The active enantiomer is (R)-Mirabegron. It is crucial to control the level of the (S)-enantiomer as a chiral impurity in the final drug product. This document provides two validated chiral HPLC methods for the baseline separation and accurate quantification of (S)-Mirabegron.
Chromatographic Conditions
Two primary methods have been established for the chiral separation of Mirabegron enantiomers. Method 1 utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, while Method 2 employs a cyclodextrin-based column in a polar organic mode.
Table 1: Summary of Quantitative HPLC Methods for Mirabegron Enantiomers
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | Chiralpak AY-H (250 x 4.6 mm, 5 µm) | Chiral CD-Ph |
| Mobile Phase | n-hexane:ethanol:diethylamine (55:45:0.1, v/v/v)[1][2] | methanol:water:diethylamine (90:10:0.1, v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[1][2] | 0.8 mL/min[3][4] |
| Column Temperature | 35°C[1][2] | 40°C[3][4] |
| Detection Wavelength | 254 nm[1][2] | Not Specified |
| Injection Volume | 20 µL[1] | Not Specified |
| Elution Order | (R)-Mirabegron then (S)-Mirabegron | (S)-Mirabegron then (R)-Mirabegron[3][4] |
| Resolution (Rs) | 3.69[1] | 1.9[3][4] |
| Analysis Time | - | < 10 min[3][4] |
Experimental Protocols
Method 1: Normal Phase Chiral HPLC
1. Preparation of Mobile Phase:
-
Precisely mix n-hexane, ethanol, and diethylamine in the ratio of 55:45:0.1 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[1]
2. Standard Solution Preparation:
-
Prepare a stock solution of Mirabegron racemate in the mobile phase.
-
Further dilute to the desired concentration for analysis.
3. Sample Preparation (for pharmaceutical formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of Mirabegron and transfer to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Procedure:
-
Equilibrate the Chiralpak AY-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.[1][2]
-
Set the column oven temperature to 35°C and the UV detector to 254 nm.[1][2]
-
Inject 20 µL of the standard and sample solutions.[1]
-
Identify the peaks of (R)- and (S)-Mirabegron based on their retention times.
-
Quantify the amount of (S)-Mirabegron in the sample by comparing its peak area to that of the standard.
Method 2: Polar Organic Chiral HPLC
1. Preparation of Mobile Phase:
-
Prepare a mixture of methanol, water, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[3][4]
-
Filter and degas the mobile phase as described in Method 1.
2. Standard and Sample Preparation:
-
Follow the procedures outlined in Method 1, using the mobile phase of Method 2 as the diluent.
3. Chromatographic Procedure:
-
Equilibrate the Chiral CD-Ph column with the mobile phase at a flow rate of 0.8 mL/min.[3][4]
-
Inject the prepared solutions.
-
The elution order will be (S)-Mirabegron followed by (R)-Mirabegron.[3][4]
-
Perform quantification as described in Method 1.
Method Validation Summary
Both methods have been validated according to ICH guidelines and have demonstrated to be simple, accurate, sensitive, and robust for the routine quality control of Mirabegron enantiomers.[2] Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified |
| Robustness | Method is robust.[2] | Not Specified |
Visual Representations
Caption: Workflow for the chiral RP-HPLC quantification of (S)-Mirabegron.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Mirabegron Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder. As with many pharmaceutical compounds, Mirabegron is a chiral molecule, and its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of reliable and efficient analytical methods for the enantioselective separation and quantification of Mirabegron is crucial for quality control in drug development and manufacturing. This application note details two distinct High-Performance Liquid Chromatography (HPLC) methods for the successful chiral separation of Mirabegron enantiomers, providing comprehensive protocols and comparative data.
The first method employs a polysaccharide-based chiral stationary phase (CSP), specifically an amylose derivative, under normal phase conditions. The second method utilizes a cyclodextrin-based CSP under reversed-phase conditions. Both methods have been demonstrated to achieve baseline separation of the Mirabegron enantiomers and have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Experimental Protocols
Method 1: Normal Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase
This method is based on the use of a Chiralpak AY-H column, which features amylose tris-(5-chloro-2-methylphenylcarbamate) as the chiral selector.[1][4]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiralpak AY-H column (250 x 4.6 mm i.d., 5 µm particle size)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
-
Mirabegron reference standard (racemic and individual enantiomers, if available)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AY-H (250 x 4.6 mm i.d., 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (55 : 45 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in the specified ratio. For example, to prepare 1 L of mobile phase, mix 550 mL of n-hexane, 450 mL of ethanol, and 1 mL of diethylamine. Degas the mobile phase using sonication or another suitable method before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of Mirabegron reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).
-
Sample Preparation: Dissolve the sample containing Mirabegron in the mobile phase to a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the Chiralpak AY-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times for the two enantiomers.
-
-
System Suitability: For system suitability, a resolution of greater than 1.5 is desirable. This method has been shown to achieve a resolution of 3.69.[1]
Method 2: Reversed-Phase HPLC with a Cyclodextrin-Based Chiral Stationary Phase
This method utilizes a Chiral CD-Ph column, containing a phenylcarbamate-β-cyclodextrin selector, for the enantioseparation of Mirabegron.[2][3]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral CD-Ph column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Diethylamine (DEA)
-
Mirabegron reference standard (racemic and individual enantiomers, if available)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral CD-Ph |
| Mobile Phase | Methanol : Water : Diethylamine (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | Not specified, 254 nm can be used as a starting point |
| Injection Volume | Not specified, 10-20 µL is a typical range |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and diethylamine in the specified ratio. For 1 L of mobile phase, mix 900 mL of methanol, 100 mL of water, and 1 mL of diethylamine. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a standard solution of Mirabegron in the mobile phase at a suitable concentration.
-
Sample Preparation: Prepare the sample solution by dissolving the sample in the mobile phase to a concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
System Suitability: This method has demonstrated a resolution (Rs) of 1.9 within a 10-minute run time.[2][3]
Data Presentation
Table 1: Summary of Chromatographic Conditions and Performance for Chiral Separation of Mirabegron Enantiomers
| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed-Phase) |
| Chiral Stationary Phase | Chiralpak AY-H (amylose-based) | Chiral CD-Ph (cyclodextrin-based) |
| Mobile Phase | n-Hexane : Ethanol : DEA (55 : 45 : 0.1, v/v/v) | Methanol : Water : DEA (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 35°C | 40°C |
| Detection | 254 nm | Not Specified |
| Resolution (Rs) | 3.69[1] | 1.9[2][3] |
| Analysis Time | Not explicitly stated, but baseline separation is achieved | Within 10 minutes[2][3] |
Mandatory Visualization
Caption: Experimental workflow for the chiral separation of Mirabegron enantiomers using HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Identification of Mirabegron Impurities by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and characterization of potential impurities and degradation products of Mirabegron. Mirabegron, a potent β3-adrenergic agonist, can degrade under various stress conditions, leading to the formation of impurities that must be monitored and controlled to ensure drug safety and efficacy. The described UPLC-QTOF-MS/MS method provides the selectivity and sensitivity required for the comprehensive analysis of Mirabegron and its related substances in accordance with regulatory guidelines.
Introduction
Mirabegron is an active pharmaceutical ingredient (API) used in the treatment of overactive bladder.[1][2] Like any pharmaceutical compound, it is susceptible to degradation under environmental influences such as hydrolysis and oxidation.[1][3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a significant level in the drug substance or product.[1] This necessitates the development of sensitive and specific analytical methods to detect and identify these impurities.
This document provides a detailed protocol for a stability-indicating LC-MS method capable of separating and identifying Mirabegron and its impurities. The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for high-resolution separation, coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for accurate mass measurement and structural elucidation of the impurities.
Experimental Protocols
Forced Degradation Studies
To generate potential degradation products, Mirabegron was subjected to forced degradation under various stress conditions as per ICH guideline Q1A (R2).[1]
-
Acid Hydrolysis: Mirabegron solution (1 mg/mL in methanol) was treated with 0.1 N HCl and refluxed at 80°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: Mirabegron solution (1 mg/mL in methanol) was treated with 0.1 N NaOH and refluxed at 80°C for 24 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: Mirabegron solution (1 mg/mL in methanol) was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 48 hours.[5]
-
Thermal Degradation: Solid Mirabegron was kept in a hot air oven at 105°C for 7 days.
-
Photolytic Degradation: Mirabegron solution (1 mg/mL in methanol) was exposed to UV light (254 nm) and visible light in a photostability chamber.
Sample Preparation
-
Standard Solution: A stock solution of Mirabegron (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.
-
Forced Degradation Samples: The stressed samples were diluted with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the LC-MS system.
LC-MS/MS Method
A UPLC system coupled with a QTOF mass spectrometer was used for the analysis.
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in water (pH 5.0)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | Time (min) |
| 0 | |
| 2 | |
| 10 | |
| 15 | |
| 18 | |
| 18.1 | |
| 20 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 50-1000 |
| MS/MS Collision Energy | Ramped from 10-40 eV |
Data Presentation
The LC-MS analysis of the stressed samples of Mirabegron revealed several degradation products. The retention times (RT) and mass-to-charge ratios (m/z) of the parent drug and its major impurities are summarized in the table below.
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure/Identity | Formation Condition |
| Mirabegron | 8.52 | 397.18 | Parent Drug | - |
| IMP-1 | 4.31 | 173 | 2-amino-N-(4-aminophenethyl)acetamide | Acid Hydrolysis[6] |
| IMP-2 | 6.45 | 257 | 2-(2-amino-1,3-thiazol-4-yl)acetic acid | Acid/Base Hydrolysis, Oxidation[5][6] |
| IMP-3 | 11.86 | 439 | N-(4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)-2-(2-imino-3,4-dihydro-2H-1,3-thiazol-4-yl)acetamide | Acid/Base Hydrolysis[6] |
| IMP-4 | 12.54 | 413 | Mirabegron N-oxide | Oxidation[5] |
Visualization of Experimental Workflow
The overall workflow for the identification of Mirabegron impurities is depicted in the following diagram.
Caption: Experimental workflow for Mirabegron impurity identification.
Conclusion
The described LC-MS method is demonstrated to be a powerful tool for the identification and characterization of impurities in Mirabegron. The combination of high-resolution UPLC separation and accurate mass measurement by QTOF-MS allows for the confident identification of process-related impurities and degradation products. This method is suitable for routine quality control and stability testing of Mirabegron in the pharmaceutical industry, aiding in the assurance of its quality, safety, and efficacy. The forced degradation studies revealed that Mirabegron is susceptible to degradation under hydrolytic and oxidative conditions.[1][4] The major degradation products were successfully separated and characterized, providing valuable information for formulation development and storage condition optimization.
References
- 1. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Method Validation of Mirabegron Impurity-1 Analysis in Accordance with ICH Guidelines
Introduction
Mirabegron is a beta-3 adrenergic agonist utilized for the treatment of overactive bladder.[1] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[1] This document provides a comprehensive guide to the method validation for the quantitative analysis of Mirabegron impurity-1, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The described Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
I. Analytical Method Principle
The analytical method employs RP-HPLC with UV detection to separate and quantify Mirabegron and its related impurities. The separation is achieved on a C18 or a similar stationary phase with a gradient elution system, which allows for the effective resolution of the main component from its impurities.
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
High-Performance Liquid Chromatography (HPLC): A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[4]
-
Chromatographic Column: A Puratis C18 column (250 x 4.6 mm, 5 µm) or a Waters Symmetry Shield RP-8 column (150 mm × 3.9 mm, 5 µm) can be utilized.[1][4]
-
Mobile Phase A: 20 mM Ammonium acetate buffer, with the pH adjusted to 4.5.[4]
-
Gradient Elution: A gradient program is employed to ensure the separation of all relevant impurities. An example of a gradient program is as follows: initially 90% A and 10% B, linearly changed to 55% A and 45% B over 10 minutes, then to 10% A and 90% B for the next 10 minutes, held for 2 minutes, and then returned to the initial conditions.[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 15 µL.[5]
-
Data Acquisition and Processing: Empower software or equivalent.[4]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mirabegron and Impurity-1 reference standards in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Mirabegron drug substance or product in a suitable solvent to achieve a target concentration.
-
Spiked Sample Solution: Prepare by spiking the sample solution with a known amount of Impurity-1 standard solution.
Method Validation Parameters as per ICH Guidelines
The developed analytical method has been validated according to ICH guidelines, encompassing the following parameters:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The specificity of the method was demonstrated by the absence of interference from blank (diluent) and placebo at the retention time of Mirabegron and Impurity-1. Furthermore, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions showed that the degradation products did not interfere with the quantification of Impurity-1.[7]
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] The linearity for Impurity-1 was evaluated by analyzing a series of solutions with concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. The correlation coefficient (r²) was found to be greater than 0.99, indicating a strong linear relationship.[1][4]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] The accuracy of the method was determined by analyzing a spiked placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The percentage recovery for Impurity-1 was within the acceptable range of 99.67% to 104.98%.[4]
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six individual preparations of Mirabegron spiked with Impurity-1 at the 100% level were analyzed. The Relative Standard Deviation (%RSD) was found to be less than 5.0%.[4]
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst to assess intermediate precision. The %RSD for the results obtained on two different days was also within the acceptable limit of 5.0%.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] The LOD and LOQ for Impurity-1 were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4] The LOD for impurities was found to be approximately 0.04 ppm, and the LOQ was approximately 0.14 ppm.[4]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters, including resolution and peak asymmetry, remained within the acceptable limits, demonstrating the robustness of the method.[4]
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below for easy reference and comparison.
Table 1: Linearity Data for this compound
| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| LOQ | 0.14 | 1500 |
| 50% | 0.25 | 2800 |
| 100% | 0.50 | 5500 |
| 150% | 0.75 | 8300 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{> 0.999} |
| Regression Equation | \multicolumn{2}{c | }{y = mx + c} |
Table 2: Accuracy (Recovery) Data for this compound
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.25 | 0.248 | 99.2 |
| 100% | 0.50 | 0.505 | 101.0 |
| 150% | 0.75 | 0.745 | 99.3 |
| Average % Recovery | \multicolumn{3}{c | }{99.8% } |
Table 3: Precision Data for this compound
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability (n=6) | % RSD of Peak Area | < 2.0% | ≤ 5.0% |
| Intermediate Precision (n=6) | % RSD of Peak Area (Day 1 vs. Day 2) | < 3.0% | ≤ 5.0% |
Table 4: LOD, LOQ, and Robustness Summary
| Parameter | Result |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | 0.14 µg/mL |
| Robustness | Method is robust for minor changes in flow rate, column temperature, and mobile phase pH. System suitability parameters met all acceptance criteria. |
Mandatory Visualizations
Experimental Workflow for Method Validation
Caption: A flowchart illustrating the key stages of the analytical method validation process.
Logical Relationship of ICH Validation Parameters
Caption: A diagram showing the interconnectedness of various ICH validation parameters.
References
- 1. ijoeete.com [ijoeete.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ajphr.com [ajphr.com]
- 5. ijoeete.com [ijoeete.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. impactfactor.org [impactfactor.org]
Application Note: Quantification of Mirabegron Impurity-1 in Bulk Drug by High-Performance Liquid Chromatography
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. As with any active pharmaceutical ingredient (API), the purity of Mirabegron is critical to its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of related substances or impurities. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of a key impurity, designated as Mirabegron Impurity-1, in Mirabegron bulk drug substance. The method is sensitive, specific, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical setting.
Experimental Protocol
This protocol provides a detailed procedure for the quantification of this compound.
1. Materials and Reagents
-
Mirabegron API (bulk drug)
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Purified water (HPLC grade)
2. Instrumentation and Chromatographic Conditions A validated RP-HPLC method is employed for the separation and quantification of this compound.[1] The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Puratis C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM Ammonium acetate, pH adjusted to 4.5 with glacial acetic acid |
| Mobile Phase B | Methanol |
| Gradient Program | A gradient elution program is utilized for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 247 nm[1] |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Solution: From the stock solution, prepare a working standard solution of this compound at the desired concentration (e.g., 1 µg/mL) by diluting with the diluent.
-
Sample Solution: Accurately weigh and dissolve approximately 50 mg of the Mirabegron bulk drug sample in the diluent in a 50 mL volumetric flask. Sonicate if necessary to ensure complete dissolution and make up the volume with the diluent. This results in a sample concentration of approximately 1000 µg/mL.
4. System Suitability Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A standard solution is injected five times, and the following parameters are evaluated:
-
Tailing factor: Should be ≤ 2.0 for the this compound peak.
-
Theoretical plates: Should be ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.
5. Analysis Procedure Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
6. Calculation The amount of this compound in the Mirabegron bulk drug sample is calculated using the following formula:
Where:
-
Area_impurity_sample is the peak area of Impurity-1 in the sample chromatogram.
-
Area_impurity_standard is the average peak area of Impurity-1 in the standard chromatograms.
-
Conc_standard is the concentration of the Impurity-1 standard solution (in µg/mL).
-
Conc_sample is the concentration of the Mirabegron sample solution (in µg/mL).
Data Presentation
The quantitative data for the method validation is summarized in the tables below.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (n=3) |
| LOQ | --- |
| 0.5 | --- |
| 1.0 | --- |
| 1.5 | --- |
| 2.0 | --- |
| Correlation Coefficient (r²) | > 0.99[1] |
Table 2: Precision
| Precision Type | Concentration (µg/mL) | %RSD (n=6) |
| Method Precision | 1.0 | < 5.0[1] |
| Intermediate Precision | 1.0 | < 5.0[1] |
Table 3: Accuracy (Recovery)
| Spiked Level (%) | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50 | 0.5 | --- | 99.67% - 104.98%[1] |
| 100 | 1.0 | --- | 99.67% - 104.98%[1] |
| 150 | 1.5 | --- | 99.67% - 104.98%[1] |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.04[1] |
| LOQ | 0.14[1] |
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
This application note provides a comprehensive and detailed protocol for the quantification of this compound in bulk drug. The described RP-HPLC method is demonstrated to be suitable for its intended purpose, providing accurate and reliable results for quality control of Mirabegron.
References
Application of UPLC for rapid analysis of Mirabegron impurities.
Application Note
This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Mirabegron and its potential impurities. Mirabegron, a potent β3-adrenoceptor agonist for the treatment of overactive bladder, can degrade under various stress conditions, leading to the formation of impurities that need to be monitored to ensure the safety and efficacy of the drug product.[1][2][3] This UPLC method is suitable for routine quality control and stability testing of Mirabegron in pharmaceutical development and manufacturing.
The developed gradient UPLC method utilizes a sub-2 µm particle column to achieve rapid separation with high resolution and sensitivity. Forced degradation studies have shown that Mirabegron is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it remains stable under thermal and photolytic stress.[1][2][3] A total of seven degradation products have been identified and characterized using UPLC coupled with mass spectrometry.[1][2] This method allows for the effective separation and quantification of these impurities from the parent drug.
Experimental Protocols
UPLC Method for Impurity Profiling
Chromatographic Conditions:
| Parameter | Details |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent |
| Column | Waters ACQUITY UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 6.0 | |
| 8.0 | |
| 10.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detector | PDA/UV Detector |
| Detection Wavelength | 247 nm |
| Injection Volume | 2 µL |
| Run Time | 10 minutes |
Forced Degradation Studies Protocol
a. Acid Hydrolysis: Reflux 1 mg/mL of Mirabegron in 1N HCl at 80°C for 1 hour.[3] Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH. Dilute with the mobile phase to the desired concentration for UPLC analysis.
b. Base Hydrolysis: Reflux 1 mg/mL of Mirabegron in 0.5N NaOH at 80°C for 2 hours.[3] Cool the solution to room temperature and neutralize with an appropriate amount of 0.5N HCl. Dilute with the mobile phase to the desired concentration for UPLC analysis.
c. Neutral Hydrolysis: Reflux 1 mg/mL of Mirabegron in water at 80°C for 48 hours.[3] Cool the solution to room temperature and dilute with the mobile phase to the desired concentration for UPLC analysis.
d. Oxidative Degradation: Treat 1 mg/mL of Mirabegron with 15% H₂O₂ at room temperature for 8 hours.[3] Dilute the solution with the mobile phase to the desired concentration for UPLC analysis.
Data Presentation
Table 1: Summary of Mirabegron and its Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Formation Condition(s) |
| Mirabegron | ~5.5 | 397 | - |
| DP1 | 4.36 | 257 | Acidic, Basic, Neutral Hydrolysis, Oxidative |
| DP2 | ~4.8 | 299 | Basic Hydrolysis |
| DP3 | ~6.2 | 373 | Basic Hydrolysis |
| DP4 | 7.56 | 385 | Basic Hydrolysis |
| DP5 | 4.03 | 257 | Acidic Hydrolysis |
| DP6 | 3.47 | 413 | Oxidative |
| DP7 | ~3.8 | 431 | Oxidative |
Retention times are approximate and may vary slightly depending on the specific UPLC system and conditions.
Table 2: Method Validation Parameters for Mirabegron
| Parameter | Result |
| Linearity Range (µg/mL) | 50 - 150 |
| Correlation Coefficient (r²) | 0.997 |
| LOD (µg/mL) | 3.57 |
| LOQ (µg/mL) | 11.89 |
Mandatory Visualization
Caption: Experimental workflow for the UPLC analysis of Mirabegron impurities.
References
Application Note: Profiling of Impurities in Mirabegron Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist utilized for the treatment of overactive bladder (OAB).[1] The manufacturing process of Mirabegron, as well as its storage, can lead to the formation of various impurities.[2][3] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, stringent control over impurity levels is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]
Impurity profiling is a critical aspect of pharmaceutical development and quality control. It involves the identification and quantification of each impurity present in the active pharmaceutical ingredient (API) and the final drug product. The use of well-characterized reference standards is fundamental to this process, enabling accurate identification and quantification of impurities. This application note provides a detailed overview and protocols for the use of reference standards in the impurity profiling of Mirabegron.
The Role of Reference Standards
Reference standards are highly purified compounds used as a benchmark for the identification and quantification of specific substances. In the context of Mirabegron impurity profiling, reference standards for known impurities are essential for:
-
Peak Identification: By comparing the retention times of peaks in a sample chromatogram to the retention times of known impurity reference standards, analysts can definitively identify the impurities present.
-
Quantification: Reference standards are used to create calibration curves, which are then used to determine the concentration of impurities in the sample.
-
Method Validation: Reference standards are crucial for validating the performance of analytical methods, including parameters like accuracy, precision, linearity, and specificity.[1][4]
A number of impurities related to Mirabegron have been identified, arising from the synthetic process or degradation.[2][3][5] These include process-related impurities, degradation products, and isomers.[2][3] The synthesis and characterization of these impurity reference standards are a critical first step in developing a robust impurity control strategy.[6]
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely employed techniques for the analysis of Mirabegron and its impurities due to their high resolution and sensitivity.[1][4][7]
Recommended Analytical Technique: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a robust and reliable method for the separation and quantification of Mirabegron and its related substances. Several validated RP-HPLC methods have been reported in the literature.
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantitative Determination of Mirabegron and its Impurities
This protocol is based on a validated method for the determination of potential impurities in Mirabegron active pharmaceutical ingredient.[4]
a. Materials and Reagents:
-
Mirabegron Reference Standard (purity ≥ 99%)
-
Mirabegron Impurity Reference Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Water (HPLC grade)
-
Acetic acid (for pH adjustment)
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Puratis C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 20 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid[4] |
| Mobile Phase B | Methanol[4] |
| Gradient Program | A gradient program should be optimized to ensure separation of all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 247 nm[4] |
| Injection Volume | 20 µL |
c. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Mirabegron reference standard and each impurity reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Mirabegron sample in the diluent to a final concentration of approximately 1 mg/mL.[8]
d. Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard solution to determine the retention times and response factors of Mirabegron and its impurities.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards.
Protocol 2: Stability-Indicating HPLC Method for Mirabegron
This protocol is designed to separate degradation products from Mirabegron, making it suitable for stability studies.[9]
a. Materials and Reagents:
-
Mirabegron Reference Standard
-
Acetonitrile (HPLC grade)
-
Perchloric acid
-
Triethylamine
-
Sodium hydroxide
-
Water (HPLC grade)
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil C8 - 3 (150 x 4.6 mm, 3 µm)[9] |
| Mobile Phase A | Buffer (pH 2.0, prepared by mixing 8.7 mL of perchloric acid, 2 mL of triethylamine, and 3.0 g of sodium hydroxide in 1L of water)[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient Program | A gradient elution program should be utilized for optimal separation.[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[9] |
| Detection Wavelength | 240 nm[9] |
| Injection Volume | 10 µL |
c. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, Mirabegron samples should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the main peak and other impurities.[5][9]
Data Presentation
The quantitative data from the validation of the analytical methods should be summarized in tables for easy comparison.
Table 1: Summary of Validation Parameters for Mirabegron Impurity Analysis
| Parameter | Impurity A | Impurity B | Impurity C | Mirabegron |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04 ppm[4] | - | - | - |
| Limit of Quantification (LOQ) | 0.14 ppm[4] | - | - | - |
| Accuracy (% Recovery) | 99.67% - 104.98%[4] | - | - | - |
| Precision (% RSD) | < 2.0% | < 2.0% | < 2.0% | < 2.0% |
Note: The values presented are examples based on published data and may vary depending on the specific impurity and analytical method used.[4]
Visualization of Workflows
Experimental Workflow for Mirabegron Impurity Profiling
Caption: A generalized workflow for the impurity profiling of Mirabegron using HPLC.
Logical Relationship for Impurity Identification
Caption: The role of a reference standard in identifying an unknown peak in a sample chromatogram.
Conclusion
The accurate identification and quantification of impurities in Mirabegron are paramount for ensuring its quality, safety, and efficacy. The use of well-characterized reference standards in conjunction with robust and validated analytical methods, such as RP-HPLC, is indispensable for this purpose. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the impurity profiling of Mirabegron. Adherence to these principles will support regulatory compliance and contribute to the development of safe and effective pharmaceutical products.
References
- 1. ijoeete.com [ijoeete.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. ajphr.com [ajphr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of Mirabegron Impurities in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of impurities in Mirabegron pharmaceutical formulations. The methodologies outlined are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to ensure the safety, efficacy, and regulatory compliance of Mirabegron products.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1] During its synthesis, formulation, and storage, various process-related impurities and degradation products can arise.[2] Rigorous analytical monitoring of these impurities is crucial to guarantee the quality and safety of the final drug product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] This document details validated methods for the accurate quantification of known and potential Mirabegron impurities.
Mirabegron and Its Potential Impurities
A number of potential impurities in Mirabegron have been identified through synthesis-related investigations and stress degradation studies. These include process intermediates, degradation products, and other related compounds. A comprehensive impurity profile is essential for the quality control of Mirabegron.
Table 1: List of Common Mirabegron Impurities and Related Compounds
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Mirabegron Impurity B | (R)-2-((4-Aminophenethyl)amino)-1-phenylethan-1-ol | 391901-45-4 | C16H20N2O | 256.34 |
| Mirabegron Impurity D | (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide | 2489747-26-2 | C26H28N6O3S2 | 536.67 |
| Mirabegron Impurity E | 2-(4-Nitrophenyl)ethan-1-amine | 24954-67-4 | C8H10N2O2 | 166.18 |
| Mirabegron Impurity F | (R)-2-((4-Nitrophenethyl)amino)-1-phenylethan-1-ol | 223673-34-5 | C16H18N2O3 | 286.33 |
| Deshydroxy Mirabegron | 2-(2-aminothiazol-4-yl)-N-(4-(2-(phenethylamino)ethyl)phenyl)acetamide | 1581284-82-3 | C21H24N4OS | 380.51 |
| Diamide-1 | (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-aminothiazol-4-yl)acetamido)phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide | 1684452-83-2 | C26H28N6O3S2 | 536.67 |
| Diamide-2 | (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide | N/A | C26H28N6O3S2 | 536.67 |
| 2-ATAA (Mirabegron Impurity A) | 2-(2-Aminothiazol-4-yl)acetic acid | 29676-71-9 | C5H6N2O2S | 158.18 |
| N-Nitroso Mirabegron | (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)(nitroso)amino)ethyl)phenyl)acetamide | 3017159-61-1 | C21H23N5O3S | 425.51 |
Quantitative Analysis Protocols
RP-HPLC Method for Quantification of Potential Impurities
This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed for the precise quantification of potential impurities in Mirabegron active pharmaceutical ingredient (API) and its extended-release tablet formulations.[1][3]
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Inertsil C8 (150 x 4.6 mm, 3 µm) or Puratis C18 (250 x 4.6 mm, 5 µm).[1][3]
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with a suitable acid.[3]
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 55 45 20 10 90 22 10 90 25 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Mirabegron and individual impurity reference standards in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile). Further dilute to achieve a working concentration (e.g., 1 µg/mL).
-
Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 50 mg of Mirabegron into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter.
-
Further dilute the filtrate to a final concentration of approximately 100 µg/mL of Mirabegron.
-
-
-
Data Analysis:
-
Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the reference standards.
-
Calculate the percentage of each impurity using the following formula:
-
The described RP-HPLC method has been validated according to ICH guidelines, demonstrating high sensitivity, accuracy, and precision.
Table 2: Validation Data for the RP-HPLC Method
| Parameter | Impurity 1 | Impurity 2 | Impurity 3 | Deshydroxy | Diamide-1 | Diamide-2 |
| LOD (ppm) | 0.07 | 0.07 | 0.02 | 0.06 - 0.20 | 0.06 - 0.20 | 0.06 - 0.20 |
| LOQ (ppm) | 0.12 | 0.04 | 0.21 | 0.06 - 0.20 | 0.06 - 0.20 | 0.06 - 0.20 |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.997 | >0.997 | >0.997 |
| Accuracy (% Recovery) | 99.67 - 104.98 | 99.67 - 104.98 | 99.67 - 104.98 | 96.1 - 100.3 | 96.1 - 100.3 | 96.1 - 100.3 |
| Precision (%RSD) | <5.0 | <5.0 | <5.0 | <2.0 | <2.0 | <2.0 |
Data compiled from multiple sources.[1][3]
UPLC-MS/MS Method for Trace-Level Impurity Analysis
For the detection and quantification of trace-level and potentially genotoxic impurities, such as N-nitroso Mirabegron, a highly sensitive and selective UPLC-MS/MS method is recommended.
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).
-
Mass spectrometry data acquisition and processing software (e.g., MassLynx).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate the impurities from the main component.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Nitroso Mirabegron: m/z 426.20 → 170.00
-
(Other impurities to be determined based on their specific fragmentation patterns)
-
-
-
Sample Preparation:
-
Standard and Sample Solutions: Prepared similarly to the HPLC method, but using LC-MS grade solvents and ensuring the final concentration is appropriate for the sensitivity of the instrument.
-
-
Data Analysis:
-
Quantify the target impurities using a calibration curve prepared from the reference standards. The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration.
-
This UPLC-MS/MS method offers excellent linearity, precision, and accuracy for the quantification of N-nitroso Mirabegron at very low levels.
Table 3: Validation Data for the UPLC-MS/MS Method for N-Nitroso Mirabegron
| Parameter | N-Nitroso Mirabegron |
| LOD (ppm) | 0.006 |
| LOQ (ppm) | 0.02 |
| Linearity Range (ppm) | 0.02 - 0.72 |
| Accuracy (% Recovery) | 94.5 - 116.5 |
| Precision (%RSD) | 0.87 (Method Precision) |
Visualizations
Mirabegron Signaling Pathway
Mirabegron acts as a selective agonist for the β3-adrenergic receptor, which is predominantly found in the detrusor muscle of the bladder. Activation of this receptor initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.
Caption: Mirabegron's β3-adrenergic receptor signaling pathway.
Experimental Workflow for Mirabegron Impurity Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Mirabegron impurities in pharmaceutical formulations.
Caption: Workflow for Mirabegron impurity analysis.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable protocols for the quantitative analysis of impurities in Mirabegron pharmaceutical formulations. Adherence to these validated methods will ensure the quality, safety, and regulatory compliance of Mirabegron products, ultimately safeguarding patient health. The provided workflows and signaling pathway diagrams offer a clear visual aid for researchers and professionals in the field.
References
Troubleshooting & Optimization
Technical Support Center: Resolving HPLC Peak Tailing for Mirabegron Impurity-1
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the HPLC analysis of Mirabegron and its related impurity, Impurity-1.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
Peak tailing in HPLC is a common issue that can compromise the accuracy and resolution of chromatographic analysis.[1][2] It is often observed as an asymmetry in the peak, with a trailing edge that is longer than the leading edge.[2] This guide provides a systematic approach to diagnose and resolve peak tailing for Mirabegron Impurity-1.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your HPLC method, it's crucial to understand the potential root causes of peak tailing. The primary cause of peak tailing, especially for basic compounds like Mirabegron and likely its impurities, is the interaction with acidic residual silanol groups on the silica-based column packing material.[3][4]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Step 2: Optimizing the Mobile Phase
The mobile phase composition plays a critical role in controlling peak shape. Adjusting the pH and using appropriate additives can significantly reduce tailing.
| Parameter | Recommendation | Rationale |
| pH Adjustment | Lower the mobile phase pH to 2-3.[2][3] | At low pH, the acidic silanol groups on the stationary phase are protonated and less likely to interact with basic analytes like Mirabegron and its impurities.[3] |
| Buffer Selection | Use a buffer such as ammonium acetate or potassium dihydrogen phosphate.[5][6] | Buffers help maintain a consistent pH throughout the analysis, leading to more reproducible results. |
| Mobile Phase Additives | Consider adding a tail-suppressing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%).[1] | TEA is a basic compound that competes with the analyte for interaction with active silanol sites, thereby masking them and improving peak shape. |
Step 3: Selecting the Appropriate HPLC Column
The choice of the stationary phase is fundamental to achieving good peak symmetry.
| Column Type | Recommendation | Rationale |
| End-capped Columns | Utilize a modern, high-purity, end-capped C18 or C8 column.[4] | End-capping is a process that chemically bonds a small silane to the unreacted silanol groups, effectively shielding them from interacting with the analyte.[3] |
| Base-Deactivated Columns | Employ columns specifically designed for the analysis of basic compounds. | These columns have a very low residual silanol activity, minimizing the potential for secondary interactions. |
| Alternative Stationary Phases | For persistent tailing, consider columns with alternative stationary phases like polar-embedded or polymer-based columns.[1] | These phases offer different selectivity and can reduce interactions with basic compounds. |
Step 4: Reviewing and Optimizing Method Parameters
Fine-tuning other chromatographic conditions can also contribute to improved peak shape.
| Parameter | Recommendation | Rationale |
| Column Temperature | Increase the column temperature (e.g., to 30-40°C). | Higher temperatures can improve mass transfer and reduce viscosity, leading to sharper peaks. Some methods for Mirabegron analysis specify temperatures around 30°C.[6] |
| Flow Rate | Optimize the flow rate. | While a lower flow rate can sometimes improve resolution, it may also increase band broadening. It is important to find a balance. |
| Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[2] | Injecting a sample in a strong solvent can cause peak distortion, including tailing.[2] |
| Sample Concentration | Avoid column overload by injecting an appropriate sample concentration.[2] | Overloading the column can lead to peak fronting or tailing.[7] If tailing worsens with higher concentrations, this might be the cause.[2] |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of Mirabegron and its impurities, which can serve as a starting point for optimization.
Method 1: Reversed-Phase HPLC with Ammonium Acetate Buffer [5]
| Parameter | Condition |
| Column | Puratis C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate, pH adjusted to 4.5 |
| Mobile Phase B | Methanol |
| Gradient | A gradient program is used. |
| Column Temperature | 25 °C |
| Detection | 247 nm |
Method 2: Reversed-Phase HPLC with Phosphate Buffer [6]
| Parameter | Condition |
| Column | Octadecylsilane bonded silica |
| Mobile Phase A | 0.02 mol/L Potassium dihydrogen phosphate buffer (pH 5.5) with 12% methanol |
| Mobile Phase B | Methanol and acetonitrile |
| Gradient | A gradient program is used. |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for basic compounds like this compound?
A1: The most common cause is the secondary interaction between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[3] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does adjusting the mobile phase pH help in reducing peak tailing?
A2: Lowering the mobile phase pH (typically to a range of 2-3) protonates the silanol groups, neutralizing their negative charge.[2][3] This minimizes the ionic interaction with the positively charged basic analyte, resulting in a more symmetrical peak shape.
Q3: What is an "end-capped" column, and how does it prevent peak tailing?
A3: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica surface have been chemically reacted with a small silylating agent.[3] This process, known as end-capping, effectively masks the polar silanol groups, reducing their ability to interact with basic analytes and thus minimizing peak tailing.[3][4]
Q4: Can column temperature affect peak tailing?
A4: Yes, increasing the column temperature can sometimes reduce peak tailing. Higher temperatures lower the viscosity of the mobile phase and increase the mass transfer kinetics, which can lead to sharper and more symmetrical peaks.
Q5: What should I do if peak tailing persists even after trying the above solutions?
A5: If peak tailing continues, consider the following:
-
Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent or replace it if necessary.[2]
-
Extra-column Effects: Check for excessive tubing length or dead volume in the system, which can contribute to band broadening and peak asymmetry.[4]
-
Co-elution: An impurity may be co-eluting with your analyte of interest. Changing the detection wavelength might help to confirm this.[3]
Q6: What is an acceptable tailing factor?
A6: An ideal peak has a tailing factor of 1.0. In practice, a tailing factor of less than 1.5 is often considered acceptable for many assays, although stricter limits may be required depending on the application.[3] Values above 2.0 are generally deemed unacceptable.[2]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. ajphr.com [ajphr.com]
- 6. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
- 7. acdlabs.com [acdlabs.com]
Addressing co-elution issues with other Mirabegron impurities.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving co-elution issues encountered during the analysis of Mirabegron and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Mirabegron that I should be aware of?
A1: Mirabegron can have several process-related impurities and degradation products. Forced degradation studies have identified impurities arising from hydrolysis (acidic and alkaline conditions) and oxidation.[1][2][3][4] Common impurities that have been characterized include Deshydroxy Mirabegron, Diamide-1, Diamide-2, and MIR-1.[5][6] Additionally, N-formyl Mirabegron has been identified as a new degradation product.[7] Under stress conditions, a total of seven degradation products were observed in one study.[1][2]
Q2: My Mirabegron peak is showing shouldering or appears asymmetric. What could be the cause?
A2: Peak shouldering or asymmetry is often an indication of a co-eluting impurity.[8] This means another compound is eluting at a very similar retention time to Mirabegron. However, it can also be a sign of chromatographic issues such as column overload or a deteriorating column. If you observe a shoulder on a peak, it may indicate two peaks exiting simultaneously.[8]
Q3: How can I confirm if I have a co-elution problem?
A3: If you are using a photodiode array (PDA) detector, you can perform a peak purity analysis.[8] If the UV spectra across the peak are not identical, it suggests the presence of a co-eluting compound.[8] Similarly, with mass spectrometry (MS) detection, you can examine the mass spectra across the peak; a change in the spectral profile is indicative of co-elution.[8]
Q4: What are the general strategies to resolve co-elution?
A4: To resolve co-eluting peaks, you need to alter the chromatography to improve the separation (resolution). The primary factors to adjust are the mobile phase composition, the stationary phase (column chemistry), and the column temperature.[9][10][11] The goal is to change the selectivity of the separation, which refers to the ability of the chromatographic system to differentiate between the two co-eluting compounds.[8]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues during the analysis of Mirabegron and its impurities.
Issue: Poor separation between Mirabegron and a known impurity.
Step 1: Optimize Mobile Phase Composition
-
Adjust Organic Modifier Ratio: If using a gradient, try altering the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of compounds.[12]
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Mirabegron and some of its impurities. A small adjustment in pH can lead to a significant improvement in resolution.[9] It is recommended to work at a pH at least 2 units away from the pKa of the analytes.[10]
-
Buffer Concentration: The concentration of the buffer in the mobile phase can also affect peak shape and retention. Ensure your buffer concentration is appropriate for your column and analytes.
Step 2: Evaluate and Change the Stationary Phase (Column)
-
Column Chemistry: If optimizing the mobile phase is insufficient, the co-eluting compounds may have very similar interactions with the current stationary phase. Consider trying a column with a different chemistry. For example, if you are using a C18 column, a C8, phenyl-hexyl, or an amide column might provide the necessary change in selectivity.[5][8][9]
-
Particle Size and Column Dimensions: A column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column can provide higher efficiency, leading to narrower peaks and better resolution.
Step 3: Adjust Column Temperature
-
Temperature Effects: Changing the column temperature can influence the selectivity of the separation.[9] Lowering the temperature generally increases retention and can sometimes improve resolution, while increasing the temperature can improve efficiency.[10] Experiment with temperatures within the stable range of your column and analytes.
Logical Workflow for Troubleshooting Co-elution
Caption: A decision tree for systematically troubleshooting co-elution issues.
Experimental Protocols & Data
The following tables summarize chromatographic conditions from various published methods for the analysis of Mirabegron and its impurities. These can serve as a starting point for method development and optimization.
Table 1: HPLC Method Parameters for Mirabegron Impurity Analysis
| Parameter | Method 1[13] | Method 2[14] | Method 3[5] | Method 4[1] |
| Column | Puratis C18 (250 x 4.6mm, 5µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Inertsil C8-3 (150 x 4.6 mm, 3µm) | X-Terra RP-8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5 | 0.02M KH2PO4 buffer, pH 5.5, with 12% Methanol | Buffer pH 2.0 | 0.01 M Ammonium acetate |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile | Acetonitrile:Water (60:40) |
| Elution Mode | Gradient | Gradient | Gradient | Gradient |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified | 0.8 mL/min |
| Column Temp. | 25 °C | 30 °C | 40 °C | Not Specified |
| Detection | 247 nm | 220 nm | 240 nm | 240 nm |
Table 2: UPLC Method Parameters for Mirabegron Degradation Product Analysis
| Parameter | Method 1[3][4] | Method 2[15] |
| Column | Waters CSH C18 (100 mm × 2.1 mm, 1.7 µm) | Agilent-Poroshell (3 x 100 mm; 2.7μ particle size) |
| Mobile Phase A | 10mM Ammonium acetate, pH 5 | 10mM Ammonium formate (AF) |
| Mobile Phase B | Acetonitrile | Methanol-Acetonitrile (50:50 v/v) |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.3 mL/min | 0.8 mL/min |
| Column Temp. | Not Specified | Not Specified |
| Detection | PDA (200-400 nm) | 210 nm |
Detailed Experimental Protocol (Example based on literature)
This protocol is a generalized example for the analysis of Mirabegron and its related substances by RP-HPLC and may require optimization.
1. Materials and Reagents:
-
Mirabegron reference standard and impurity standards.
-
HPLC-grade acetonitrile and methanol.
-
Ammonium acetate or potassium dihydrogen phosphate (for buffer preparation).
-
High-purity water.
-
Formic acid or phosphoric acid for pH adjustment.
2. Chromatographic System:
-
An HPLC or UPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
3. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM ammonium acetate buffer, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 10% B to 45% B
-
10-20 min: 45% B to 90% B
-
20-22 min: Hold at 90% B
-
22-25 min: 90% B to 10% B
-
25-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 247 nm.[13]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Mirabegron and each impurity in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Dilute to the desired concentration with the mobile phase.
-
Test Solution: Accurately weigh and dissolve the Mirabegron sample in the diluent to achieve a final concentration within the linear range of the method.
Experimental Workflow Diagram
Caption: A standard experimental workflow for HPLC analysis of Mirabegron.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijoeete.com [ijoeete.com]
- 7. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. ajphr.com [ajphr.com]
- 14. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
- 15. pnrjournal.com [pnrjournal.com]
Improving sensitivity and detection limits for Mirabegron impurity-1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Mirabegron and its impurities, with a specific focus on improving sensitivity and detection limits for Mirabegron impurity-1.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques used for the detection of Mirabegron and its impurities?
A1: The most common analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3][4] These methods are widely used for the quantitative determination of Mirabegron and its potential impurities in active pharmaceutical ingredients (APIs) and pharmaceutical dosage forms.
Q2: How can I improve the sensitivity of my HPLC method for this compound?
A2: To enhance sensitivity, consider the following:
-
Wavelength Selection: Ensure you are using the optimal wavelength for detection. For Mirabegron and its impurities, wavelengths of 247 nm and 240 nm have been shown to provide good detector response.[2][5]
-
Mobile Phase Optimization: The composition and pH of the mobile phase are critical. A common mobile phase consists of a buffer (e.g., 20 mM ammonium acetate with pH adjusted to 4.5) and an organic solvent like methanol or acetonitrile in a gradient program.[2]
-
Column Selection: The choice of a high-efficiency column, such as a C18 or C8 stationary phase, can significantly improve peak resolution and sensitivity.[2][5]
-
Detector Choice: A Photodiode Array (PDA) detector is commonly used. For very low-level impurities, a mass spectrometer (MS) offers superior sensitivity and selectivity.[1][6]
Q3: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for this compound?
A3: Reported LOD and LOQ values for Mirabegron impurities, including those structurally similar to impurity-1, are in the parts-per-million (ppm) range. For instance, one study reported an LOD of 0.04 ppm and an LOQ of 0.14 ppm for a set of Mirabegron impurities.[2] Another study focusing on four specific impurities found LOD and LOQ values ranging from 0.06 ppm to 0.20 ppm.[5][7]
Q4: What are the known degradation pathways for Mirabegron that could lead to the formation of impurity-1?
A4: Mirabegron is known to degrade under stress conditions such as hydrolysis (acidic and alkaline) and oxidation.[1][3][8] It is generally stable under neutral, thermal, and photolytic conditions.[3][4] Forced degradation studies are essential to identify potential degradation products, including impurity-1, and to develop stability-indicating analytical methods.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Impurity-1 | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample solvent and mobile phase mismatch. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and ensure proper column washing between runs.- Dissolve the sample in the initial mobile phase composition. |
| Low Sensitivity / Inability to Detect Impurity-1 at Low Levels | - Suboptimal detector wavelength.- Inefficient ionization in MS.- High background noise. | - Optimize the detection wavelength by scanning the UV spectrum of the impurity.- For LC-MS, optimize source parameters (e.g., electrospray voltage, gas flows, and temperature).[1]- Use high-purity solvents and freshly prepared mobile phases. |
| Poor Resolution Between Impurity-1 and Mirabegron or Other Impurities | - Inadequate chromatographic separation.- Inappropriate column chemistry. | - Modify the gradient elution profile (e.g., slower gradient).- Experiment with different stationary phases (e.g., C8 instead of C18) or columns with different particle sizes.[5]- Adjust the mobile phase pH or organic modifier. |
| Inconsistent Retention Times for Impurity-1 | - Fluctuation in column temperature.- Mobile phase composition variability.- Pump malfunction. | - Use a column oven to maintain a consistent temperature (e.g., 25 °C or 40 °C).[2][5]- Prepare mobile phases accurately and ensure proper mixing.- Check the HPLC/UPLC pump for leaks and ensure it is properly primed. |
Experimental Protocols
RP-HPLC Method for Quantification of this compound
This protocol is a synthesized example based on common practices found in the literature.[2][5]
-
Chromatographic System: Waters HPLC with a PDA detector or equivalent.
-
Column: Puratis C18 (250 mm x 4.6 mm, 5 µm) or Inertsil C8-3 (150 x 4.6 mm, 3µm).[2][5]
-
Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 55 45 20 10 90 22 10 90 25 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 247 nm.[2]
-
Injection Volume: 10 µL.
UPLC-MS/MS Method for High-Sensitivity Detection
This protocol is a representative example for trace-level analysis.[1][4][9]
-
Chromatographic System: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters CSH C18 (100 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: 10 mM Ammonium acetate, pH 5.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program: Optimized for the separation of the specific impurity. A typical gradient might run from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for Mirabegron and impurity-1 need to be determined by infusing the individual standards.
Data Presentation
Table 1: Comparison of Reported HPLC Method Parameters for Mirabegron Impurity Analysis
| Parameter | Method 1[2] | Method 2[5] | Method 3[1] |
| Column | Puratis C18 (250x4.6mm, 5µm) | Inertsil C8-3 (150x4.6mm, 3µm) | X-Terra RP-8 (250x4.6mm, 5µm) |
| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5 | Buffer pH 2.0 (Perchloric acid, triethylamine, sodium hydroxide) | 0.01 M Ammonium acetate |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile:Water (60:40) |
| Detection | PDA at 247 nm | PDA at 240 nm | UV at 240 nm & MS |
| Column Temp. | 25 °C | 40 °C | Not Specified |
| Flow Rate | Not Specified | Not Specified | 0.8 mL/min |
Table 2: Reported Sensitivity Data for Mirabegron Impurities
| Study | Impurity | LOD | LOQ |
| Study 1[2] | Imp-1, Imp-2, Imp-3 | 0.04 ppm | 0.14 ppm |
| Study 2[5][7] | MIR-1, Deshydroxy, Diamide-1, Diamide-2 | 0.06 - 0.20 ppm | 0.06 - 0.20 ppm |
| UPLC-MS/MS Study[9] | N-nitroso mirabegron | 0.006 ppm | 0.02 ppm |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for common issues in impurity analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ajphr.com [ajphr.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for Mirabegron impurity analysis by HPLC.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting HPLC analysis of Mirabegron and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common HPLC method for Mirabegron impurity analysis?
A common approach involves a reverse-phase HPLC (RP-HPLC) method.[1][2][3] A typical setup uses a C18 or C8 column with a gradient elution system. The mobile phase often consists of a buffer (like ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (such as methanol or acetonitrile).[1][3][4] Detection is commonly performed using a UV detector at wavelengths around 220 nm, 247 nm, or 250 nm.[1][4][5]
Q2: My Mirabegron peak is tailing. What are the possible causes and solutions?
Peak tailing for basic compounds like Mirabegron is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[6][7]
-
Cause: Interaction with active silanol groups on the column.
-
Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically a lower pH is better). Using a high-purity silica column or an end-capped column can also minimize these interactions.[6][7] Adding a basic modifier like triethylamine (TEA) to the mobile phase can also help, though it may not be necessary with modern high-purity columns.[7]
-
Cause: Column overload.
-
Solution: Reduce the amount of sample injected or dilute the sample.[8][9]
-
Cause: Incompatible sample solvent.
-
Solution: Dissolve and inject the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.[8]
Q3: I am observing ghost peaks in my chromatogram. What should I do?
Ghost peaks are extraneous peaks that can originate from various sources, including the mobile phase, the HPLC system, or the sample preparation process.[10][11][12] They are particularly common in gradient elution methods.[10][11]
-
Cause: Contaminated mobile phase.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[10][11] Filtering the mobile phase is also a crucial step. To identify if the mobile phase is the source, run a blank gradient without an injection.[13]
-
Cause: System contamination or carryover from previous injections.
-
Solution: Implement a robust column washing protocol between runs.[9] Clean the injector and autosampler components to remove any residues.[11]
-
Cause: Contaminated sample vials or caps.
-
Solution: Use clean, contaminant-free vials and septa for sample preparation.[11]
Q4: The retention times for my peaks are shifting. What could be the reason?
Inconsistent retention times can compromise the reliability of your analysis. The issue often lies with the mobile phase preparation or the HPLC pump.
-
Cause: Changes in mobile phase composition.
-
Solution: Prepare mobile phases carefully and consistently. Ensure components are accurately measured and well-mixed.[8][12] For buffered mobile phases, check the pH before use.
-
Cause: Fluctuating flow rate.
-
Solution: Check the HPLC pump for leaks, air bubbles, or worn-out seals.[8] Degassing the mobile phase is essential to prevent bubble formation in the pump head.[10]
-
Cause: Changes in column temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[12]
Troubleshooting Guides
Issue: Poor Resolution Between Mirabegron and an Impurity
Poor resolution can lead to inaccurate quantification. Here’s a systematic approach to improve the separation between closely eluting peaks.
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: In gradient elution, modify the gradient slope. A shallower gradient provides more time for separation.
-
Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order.
-
Modify pH: Adjusting the mobile phase pH can change the ionization state of Mirabegron and its impurities, which can significantly impact retention and resolution.[1]
-
-
Adjust Flow Rate:
-
Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
-
Check Column Performance:
-
The column may be degrading. Check system suitability parameters like theoretical plates and tailing factor. If they are out of specification, the column may need to be cleaned or replaced.
-
Experimental Protocol: RP-HPLC Method for Mirabegron Impurities
This protocol is a representative example based on published methods.[1][2][4][5] Analysts should validate the method for their specific needs.
| Parameter | Specification |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid[1] |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | Example: 0-10 min (90% A), 10-40 min (linear change to 20% A), 40-45 min (20% A), 45-50 min (return to 90% A), 50-60 min (equilibration at 90% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C[1][4] |
| Detection Wavelength | 247 nm[1] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.[4][14] |
Quantitative Data Summary
The following tables summarize typical validation parameters for an HPLC method for Mirabegron impurity analysis, as reported in various studies.
Table 1: System Suitability Parameters
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Table 2: Method Validation Data Examples
| Parameter | Impurity 1 | Impurity 2 | Impurity 3 | Reference |
| LOD | 0.07 ppm | 0.07 ppm | 0.02 ppm | [1] |
| LOQ | 0.21 ppm | 0.21 ppm | 0.07 ppm | [1] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 | > 0.99 | [1] |
| Accuracy (% Recovery) | 99.67% - 104.98% | 99.67% - 104.98% | 99.67% - 104.98% | [1] |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC analysis.
Mirabegron Impurity Relationships
Caption: Relationship between Mirabegron and its potential process and degradation impurities.
References
- 1. ajphr.com [ajphr.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron | Semantic Scholar [semanticscholar.org]
- 4. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
- 5. ijoeete.com [ijoeete.com]
- 6. waters.com [waters.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. mastelf.com [mastelf.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 14. HPLC analysis method of mirabegron-related substances - Eureka | Patsnap [eureka.patsnap.com]
Minimizing on-column degradation of Mirabegron during analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Mirabegron during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Mirabegron under typical analytical conditions?
A1: Mirabegron is most susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative stress conditions.[1][2][3][4] It is relatively stable under thermal and photolytic stress.[1][3][4] The primary degradation pathways involve the hydrolysis of the amide group.[5][6]
Q2: I am observing unexpected peaks in my chromatogram when analyzing Mirabegron. What could be the cause?
A2: Unexpected peaks are likely due to the on-column degradation of Mirabegron. This can be caused by several factors, including inappropriate mobile phase pH, the presence of reactive impurities in solvents or excipients, or oxidative stress.[1][2][7] For instance, formic acid impurities in excipients can lead to the formation of N-formyl Mirabegron.[7]
Q3: How can I prevent the on-column degradation of Mirabegron during HPLC analysis?
A3: To minimize on-column degradation, it is crucial to control the mobile phase pH, typically within a range of 5-7. Using a buffer such as ammonium acetate or potassium dihydrogen phosphate can help maintain a stable pH.[1][8] Additionally, using high-purity solvents and ensuring the proper treatment of samples to remove reactive species can prevent degradation. In some cases, the addition of stabilizers like ascorbic acid or malic acid to biological samples may be necessary.[9][10]
Q4: What type of analytical column is recommended for the analysis of Mirabegron?
A4: Reversed-phase columns, particularly C18 columns, are commonly used and have been shown to provide good separation of Mirabegron from its degradation products.[1][6][11][12] Both traditional HPLC and UHPLC/UPLC columns can be effective, with the latter offering faster analysis times.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for Mirabegron | Inappropriate mobile phase pH leading to interactions with residual silanols on the column. | Adjust the mobile phase pH to be within the optimal range of 5-7. Consider using a mobile phase with a slightly higher ionic strength. |
| Appearance of new impurity peaks during the analytical run | On-column degradation due to hydrolytic or oxidative stress. | Degas the mobile phase thoroughly to remove dissolved oxygen. Ensure the mobile phase pH is stable and buffered. Use fresh, high-purity solvents. |
| Loss of Mirabegron peak area over a sequence of injections | Adsorption of Mirabegron onto the column or degradation in the autosampler. | Use a column with end-capping to minimize silanol interactions. If analyzing biological samples, consider using esterase inhibitors and stabilizers in your sample preparation.[9][10] Ensure the autosampler temperature is controlled. |
| Inconsistent retention times | Fluctuation in mobile phase composition or column temperature. | Ensure the HPLC pump is delivering a consistent mobile phase composition. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Recommended HPLC Method for Minimizing Mirabegron Degradation
This protocol is designed to provide a robust and reliable method for the quantification of Mirabegron while minimizing on-column degradation.
1. Materials and Reagents:
-
Mirabegron reference standard
-
Ammonium acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for pH adjustment)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH 5.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 6.0 | |
| 8.0 | |
| 10.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 5 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mirabegron reference standard in methanol.
-
Working Standard Solutions: Dilute the stock solution with the mobile phase A to obtain the desired concentrations for the calibration curve.
-
Sample Preparation: Dissolve the sample in a manner that is compatible with the mobile phase, ensuring the final concentration of Mirabegron falls within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Major degradation pathways of Mirabegron.
Caption: Recommended analytical workflow for Mirabegron.
References
- 1. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Structure identification of the main degradation products of mira...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. impactfactor.org [impactfactor.org]
Strategies to reduce the formation of (S)-Mirabegron during manufacturing.
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the formation of the (S)-Mirabegron enantiomer during the manufacturing process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Mirabegron that may lead to an increased level of the unwanted (S)-enantiomer.
| Issue | Potential Cause | Recommended Action |
| High levels of (S)-Mirabegron detected in the final product. | 1. Impure Chiral Starting Material: The chiral purity of the starting material, such as (R)-styrene epoxide or D-Mandelic acid, is critical. The (S)-enantiomer impurity is often introduced from the key starting material and follows the same reaction pathway.[1] | 1a. Verify Starting Material Purity: Use a validated chiral HPLC method to confirm the enantiomeric purity of the chiral starting material before use. 1b. Source High-Purity Materials: Procure starting materials from a reputable supplier with a certificate of analysis specifying high enantiomeric excess. |
| 2. Epimerization during Synthesis: Certain reaction conditions, such as harsh pH or elevated temperatures, can cause epimerization at the chiral center of intermediates. | 2a. Optimize Reaction Conditions: Carefully control temperature, pH, and reaction time, particularly during the coupling and reduction steps. For instance, in one synthetic route, the coupling reaction is maintained at room temperature.[2] 2b. Use Mild Reagents: Employ milder reagents where possible to avoid harsh conditions that could lead to racemization. | |
| 3. Inefficient Purification: The purification method may not be effective at removing the (S)-enantiomer. | 3a. Optimize Recrystallization: Develop and validate a robust recrystallization procedure. Solvents such as isopropanol (IPA), toluene, or a mixture of an alcohol and dichloromethane have been reported for purifying Mirabegron.[2][3] 3b. Consider Chiral Chromatography: For high-value applications or if recrystallization is insufficient, preparative chiral chromatography can be used, although it is a more expensive option. | |
| Inconsistent Chiral Purity Between Batches. | 1. Process Variability: Inconsistent control over critical process parameters can lead to batch-to-batch variation in the enantiomeric ratio. | 1a. Implement Strict Process Controls: Tightly control parameters such as temperature, reaction time, and reagent addition rates. 1b. Monitor Intermediates: Routinely test the chiral purity of key intermediates to identify the source of variability early in the process. |
| Formation of N-alkylated Derivatives during Epoxide Ring Opening. | 1. Side Reactions with Amine: The epoxide ring-opening reaction can be inefficient, leading to side reactions where the starting amine reacts with the product, forming N-alkylated impurities that are difficult to remove.[4] | 1a. Optimize Reaction Stoichiometry and Conditions: Carefully control the molar ratio of reactants and optimize the reaction temperature and solvent. Refluxing in isopropanol has been used for this step.[4] 1b. Protect Reactive Functional Groups: Consider protecting the secondary amine of the intermediate before the epoxide opening to prevent side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of (S)-Mirabegron impurity?
A1: The primary source of the (S)-Mirabegron impurity is often the chiral starting material.[1] For example, if the synthesis starts with D-Mandelic acid, any contamination with L-Mandelic acid will be carried through the synthesis to produce (S)-Mirabegron.[1]
Q2: Which synthetic routes are preferred for controlling stereochemistry?
A2: Synthetic routes that utilize a chiral precursor with high enantiomeric purity are preferred. Common starting materials for ensuring the desired (R)-configuration include (R)-styrene epoxide or D-Mandelic acid.[4]
Q3: What are the critical process parameters to control to minimize (S)-Mirabegron formation?
A3: Critical process parameters include:
-
Temperature: Elevated temperatures can increase the risk of epimerization. For example, a reductive amination step is performed at -3 to 3 °C.[5]
-
pH: Both acidic and basic conditions can potentially lead to racemization. Careful pH control during reactions and work-up is essential. For example, after a coupling reaction, the pH is adjusted to 8-10 using a sodium carbonate solution to precipitate the product.[2]
-
Reagent Purity and Stoichiometry: The purity of all reagents and precise control over their molar ratios are crucial for minimizing side reactions and ensuring high conversion to the desired product.
Q4: How can the enantiomeric purity of Mirabegron be improved post-synthesis?
A4: Recrystallization is a common and effective method for enhancing the enantiomeric purity of the final product.[3] A patent describes a recrystallization method using a mixed solvent of an alcohol (like methanol) and dichloromethane at reflux temperature, followed by cooling.[3] The choice of solvent and the cooling profile are critical for effective purification.
Q5: What analytical methods are used to determine the ratio of (R)- and (S)-Mirabegron?
A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating and quantifying Mirabegron enantiomers.[6][7] Several chiral columns, such as Chiralpak AY-H and Chiral CD-Ph, have been shown to provide good separation.[6][7]
Experimental Protocols
Chiral HPLC Analysis of Mirabegron Enantiomers
This protocol is a general guideline and may require optimization for specific equipment and samples.
Objective: To separate and quantify (R)-Mirabegron and (S)-Mirabegron.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Column: Chiralpak AY-H (250 x 4.6 mm i.d., 5 µm particle size) or Chiral CD-Ph.[6][7]
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mirabegron reference standards ((R)- and (S)-enantiomers)
Chromatographic Conditions (Example 1: Chiralpak AY-H): [6]
-
Mobile Phase: n-hexane : ethanol : DEA (55 : 45 : 0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Chromatographic Conditions (Example 2: Chiral CD-Ph): [7]
-
Mobile Phase: Methanol : Water : DEA (90 : 10 : 0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Not specified, but 250 nm is used for other HPLC methods for Mirabegron.
-
Injection Volume: Not specified, typically 10-20 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare standard solutions of (R)- and (S)-Mirabegron and a solution of the sample to be analyzed in a suitable solvent (e.g., the mobile phase).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peaks for (S)- and (R)-Mirabegron based on the retention times of the standards. The (S)-enantiomer typically elutes first on the Chiral CD-Ph column.[7]
-
Calculate the percentage of each enantiomer based on the peak areas.
Recrystallization of Mirabegron
Objective: To enhance the enantiomeric purity of a crude Mirabegron product.
Materials:
-
Crude Mirabegron
-
Methanol
-
Dichloromethane
Procedure (based on a patented method): [3]
-
In a suitable reaction vessel, add the crude Mirabegron and a mixed solvent of methanol and dichloromethane. A ratio of 1 g of crude product to 10-60 mL of mixed solvent can be used, with a volume ratio of methanol to dichloromethane of 1:10 to 1:40.[3]
-
Heat the mixture to reflux temperature (30-40°C) with stirring until the solid is completely dissolved.[3]
-
Cool the solution to allow for crystallization. Natural cooling at room temperature can be employed.[3]
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Analyze the enantiomeric purity of the recrystallized product using the chiral HPLC method.
Data Presentation
Table 1: Comparison of Chiral HPLC Methods for Mirabegron Enantiomer Separation
| Parameter | Method 1 (Chiralpak AY-H) [6] | Method 2 (Chiral CD-Ph) [7] |
| Chiral Stationary Phase | Amylose tris-(5-chloro-2-methylphenylcarbamate) | Phenylcarbamate-β-cyclodextrin |
| Mobile Phase | n-hexane : ethanol : DEA (55:45:0.1, v/v/v) | Methanol : Water : DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 35°C | 40°C |
| Detection Wavelength | 254 nm | Not specified |
| Elution Order | Not specified | (S)-enantiomer elutes first |
| Achieved Resolution (Rs) | 3.69 | 1.9 |
Visualizations
Caption: A simplified workflow for the synthesis of (R)-Mirabegron.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN111072589A - Recrystallization method and preparation method of mirabegron - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for effective chiral separation of Mirabegron.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective chiral separation of Mirabegron and its S-enantiomer impurity.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating Mirabegron enantiomers?
A1: Polysaccharide-based and cyclodextrin-based CSPs have demonstrated successful enantioseparation of Mirabegron. Specifically, columns such as Chiralpak® AY-H, Chiralpak® IG, Chiralpak® IF-3, and Chiral CD-Ph have been reported to provide good resolution.[1][2][3][4][5][6] The Chiralpak® AY-H, which is coated with amylose tris-(5-chloro-2-methylphenylcarbamate), has shown excellent separation under normal phase conditions.[1][2] A phenylcarbamate-β-cyclodextrin based column (Chiral CD-Ph) has also been effective in polar organic and reversed-phase modes.[3][4]
Q2: Are there any chiral columns that are known to be less effective for Mirabegron separation?
A2: Yes, initial trials with Chiralpak® AD-H, a widely used CSP coated with amylose tris-(3,5-dimethylphenylcarbamate), showed poor results for Mirabegron.[1] Issues included difficulty in eluting the analytes and significant peak tailing, even with varied mobile phase compositions.[1]
Q3: What are typical mobile phase compositions for Mirabegron chiral separation?
A3: The choice of mobile phase depends on the column and the desired chromatographic mode (normal phase, reversed-phase, or polar organic).
-
Normal Phase: A common mobile phase is a mixture of n-hexane, ethanol, and a basic additive like diethylamine (DEA). A reported composition is n-hexane:ethanol:DEA (55:45:0.1, v/v/v).[1][2][7] Another successful normal phase mobile phase for a different column was n-Hexane:MTBE:Methanol:EDA (30/30/40/0.1, v/v/v/v).[5]
-
Reversed-Phase/Polar Organic: A mixture of methanol, water, and a basic additive is often used. For a cyclodextrin-based column, a mobile phase of 90:10:0.1 methanol:water:diethylamine was found to be optimal.[3][4][8] For a Chiralpak® IG column, 5 mM ammonium acetate in water:methanol (5/95, v/v) has been used.[6]
Q4: Why is a basic additive like diethylamine (DEA) or ethylenediamine (EDA) often included in the mobile phase?
A4: Mirabegron is a basic compound. The addition of a small amount of a basic modifier to the mobile phase helps to improve peak shape, reduce tailing, and enhance resolution by minimizing undesirable interactions between the basic analyte and the stationary phase.
Q5: What is the typical elution order of the Mirabegron enantiomers?
A5: On a phenylcarbamate-β-cyclodextrin column (Chiral CD-Ph), the S-mirabegron impurity elutes before the active R-mirabegron enantiomer.[3][4][8] The elution order is a critical factor in pharmaceutical quality control, as it is often preferable for the impurity to elute first.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Resolution | Inappropriate column selection. | Switch to a recommended column such as Chiralpak® AY-H, Chiralpak® IG, or Chiral CD-Ph. Avoid Chiralpak® AD-H for this separation.[1] |
| Suboptimal mobile phase composition. | For normal phase, adjust the ratio of the alcohol modifier (e.g., ethanol). Increasing the ethanol percentage can decrease retention time but may also affect resolution.[1] For reversed-phase, optimize the water/organic solvent ratio.[4] | |
| Peak Tailing | Secondary interactions between the analyte and stationary phase. | Ensure a basic additive like DEA or EDA (typically 0.1%) is included in the mobile phase to improve peak symmetry.[1][3][4] |
| Column degradation. | Dedicate the column to chiral separations with similar mobile phases to avoid memory effects from additives.[9] If performance degrades, consider a dedicated washing procedure or column replacement. | |
| Long Retention Times | Strong analyte-CSP interaction. | In normal phase, increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase to reduce retention.[1] |
| Low column temperature. | Increasing the column temperature can sometimes reduce retention, but its effect on resolution should be evaluated as it can be variable.[1][3] | |
| Inconsistent Results | Lack of system equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample, especially when using additives.[9] |
| Small variations in mobile phase preparation. | Prepare the mobile phase accurately and consistently. The method should be robust enough to handle minor variations, but significant deviations can impact the separation.[1] |
Data Presentation
Table 1: Reported Chromatographic Conditions for Mirabegron Chiral Separation
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Reference |
| Chiralpak® AY-H | 250 x 4.6 mm, 5 µm | n-hexane:ethanol:DEA (55:45:0.1, v/v/v) | 1.0 | 35 | 3.69 | [1][2] |
| Chiral CD-Ph | Not Specified | methanol:water:DEA (90:10:0.1, v/v/v) | 0.8 | 40 | 1.9 | [3][4][8] |
| Chiralpak® IF-3 | 250 x 4.6 mm, 3 µm | n-Hexane:MTBE:Methanol:EDA (30/30/40/0.1, v/v/v/v) | 1.0 | 25 | 3.1 | [5] |
| Chiralpak® IG | 150 x 4.6 mm, 5 µm | 5 mM ammonium acetate in H₂O:Methanol (5/95, v/v) | 1.0 | 40 | 3.24 | [6] |
Experimental Protocols
Method 1: Normal Phase Separation using Chiralpak® AY-H[1][2]
-
Column: Chiralpak® AY-H (250 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Prepare a mixture of n-hexane, ethanol, and diethylamine in the ratio of 55:45:0.1 (v/v/v).
-
Filtration and Degassing: Filter the mobile phase through a 0.45-µm filter membrane and degas using an ultrasonic bath before use.
-
Flow Rate: Set the pump to a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 35°C.
-
Injection Volume: Inject 20 µL of the sample solution.
-
Detection: Monitor the eluent at a wavelength of 254 nm.
Method 2: Reversed-Phase/Polar Organic Separation using Chiral CD-Ph[3][4][8]
-
Column: Chiral CD-Ph (phenylcarbamate-β-cyclodextrin CSP).
-
Mobile Phase: Prepare a mixture of methanol, water, and diethylamine in the ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: Set the pump to a flow rate of 0.8 mL/min.
-
Column Temperature: Maintain the column temperature at 40°C.
-
Injection and Detection: Follow standard procedures for injection volume and UV detection as per your laboratory's SOPs. The reported separation was achieved within 10 minutes.
Visualizations
Caption: Workflow for selecting a chiral column for Mirabegron.
Caption: Troubleshooting decision tree for Mirabegron chiral HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
Overcoming matrix effects in the analysis of Mirabegron impurities.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Mirabegron and its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of Mirabegron impurities, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing significant peak tailing for a polar impurity of Mirabegron in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?
A1: Peak tailing for polar, basic impurities is a common issue in reversed-phase HPLC.[1] The primary causes are often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[1]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[1] For basic impurities, working at a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is in its protonated (ionized) form, which can reduce interactions with silanols. Conversely, at a higher pH (e.g., >7), the silanol groups are deprotonated and less likely to interact with the basic impurity. Ensure your column is stable at the chosen pH.
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to peak tailing. Try increasing the buffer concentration (e.g., from 10 mM to 25 or 50 mM).
-
Use of an Ion-Pairing Reagent: For highly polar impurities that have little retention and poor peak shape, an ion-pairing reagent like Tetrabutylammonium hydrogen sulfate (TBAHS) can be added to the mobile phase to improve retention and peak symmetry.[2]
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize the availability of free silanol groups. A C8 column might also be less retentive and provide better peak shapes for some impurities compared to a C18 column.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Q2: My recovery for a specific Mirabegron impurity is consistently low after solid-phase extraction (SPE) from a tablet formulation. What are the likely reasons and how can I improve it?
A2: Low recovery in SPE can stem from several factors, from incomplete extraction from the sample matrix to issues with the SPE cartridge itself.
-
Troubleshooting Steps:
-
Incomplete Elution: The elution solvent may not be strong enough to completely remove the impurity from the SPE sorbent. Try increasing the percentage of the organic solvent in your elution step or using a stronger solvent.
-
Irreversible Adsorption: The impurity might be irreversibly binding to the sorbent. This could be due to strong secondary interactions. Ensure the pH of your loading and wash solutions are optimized to keep the analyte in a state that is retained but not irreversibly bound.
-
Insufficient Sorption: The impurity may not be retained on the SPE cartridge during the loading and washing steps. This can happen if the sample solvent is too strong or the pH is not optimal for retention. Consider diluting your sample with a weaker solvent before loading.
-
Breakthrough: The volume of the sample or the wash solution may be too large, causing the analyte to elute prematurely. Try reducing the volumes or using a cartridge with a larger sorbent mass.
-
Inadequate Cartridge Conditioning: Improper conditioning and equilibration of the SPE cartridge can lead to poor and inconsistent recovery. Ensure you are following the manufacturer's protocol for the specific cartridge chemistry.
-
Q3: I am developing an LC-MS/MS method for Mirabegron impurities and suspect ion suppression from pharmaceutical excipients. How can I confirm and mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification. Common excipients like polyethylene glycol (PEG) can be a source of such interference.
-
Troubleshooting Steps:
-
Confirmation of Ion Suppression:
-
Post-Column Infusion: Infuse a standard solution of the impurity into the LC flow after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of the interfering component confirms ion suppression.
-
Matrix Factor Evaluation: Compare the peak area of an impurity standard spiked into a blank matrix extract (post-extraction) with the peak area of the same standard in a neat solution. A ratio significantly less than 1 indicates ion suppression.
-
-
Mitigation Strategies:
-
Chromatographic Separation: Modify your gradient or select a different column to chromatographically separate the impurity from the interfering excipient.
-
Sample Preparation: Implement a more rigorous sample clean-up procedure. If you are using a simple "dilute and shoot" method, consider incorporating a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to remove the interfering excipients.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the matrix effect during quantification.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
-
-
Q4: I have identified an unknown peak in the chromatogram of a Mirabegron stability sample. How can I investigate its origin?
A4: The appearance of a new peak in a stability sample suggests degradation of the drug substance or a reaction with excipients.
-
Investigation Steps:
-
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) on the Mirabegron drug substance. If the unknown peak appears under one of these stress conditions, it provides a clue about its formation pathway.
-
Drug-Excipient Compatibility Studies: Prepare binary mixtures of Mirabegron with individual excipients used in the formulation and expose them to accelerated stability conditions. This can help identify if a specific excipient is reacting with the drug to form the impurity. For example, impurities can form from reactions with formaldehyde present in excipients like PEG.
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF) to determine the accurate mass of the unknown peak. This will help in proposing a molecular formula. Further fragmentation analysis (MS/MS) can provide structural information to help identify the impurity.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of Mirabegron and its impurities.
Table 1: Method Validation Parameters for Mirabegron Impurity Analysis using HPLC.
| Parameter | Method 1 | Method 2 |
| Impurity | 2-ATAA | Imp-1, Imp-2, Imp-3 |
| Technique | HPLC | RP-HPLC |
| Linearity Range | 0.05% - 0.6% | LOQ to 0.21 µg/mL |
| Correlation Coefficient (R²) | 0.999 | > 0.99 |
| LOD | 0.03% | 0.02 - 0.07 ppm |
| LOQ | 0.1% | 0.04 - 0.21 ppm |
| Accuracy (% Recovery) | Not Specified | 99.67% - 104.98% |
| Precision (%RSD) | < 2% | < 5% |
| Reference | [3] | [1][4] |
Table 2: Comparison of Sample Preparation Techniques for Mirabegron Analysis in Biological Matrices.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Matrix | Rat Plasma | Human Plasma | Human Plasma |
| Analyte | Mirabegron | Mirabegron & Metabolites | Mirabegron & Metabolites |
| Matrix Effect | Negligible reported | Not explicitly quantified | Not explicitly quantified |
| Recovery | > 84.95% | Not specified | Not specified |
| Advantages | Simple, fast, inexpensive | High selectivity, good clean-up | Good clean-up |
| Disadvantages | May not remove all interferences | More time-consuming and costly | Can be labor-intensive |
| Reference | [5][6] | [7] | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of Mirabegron impurities.
Protocol 1: RP-HPLC Method for the Determination of Mirabegron Impurities
This protocol is based on a validated method for the quantitative determination of potential impurities in Mirabegron active pharmaceutical ingredient.[1][4]
-
Chromatographic Conditions:
-
Column: Puratis C18 (250 x 4.6mm, 5µm)
-
Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-10 min: 10-45% B
-
10-20 min: 45-90% B
-
20-22 min: 90% B
-
22-25 min: 90-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 247 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation (for API):
-
Prepare a diluent of Methanol and water (8:2 v/v).
-
Accurately weigh and dissolve the Mirabegron API in the diluent to achieve a final concentration of approximately 100 µg/mL.
-
For impurity spiking, prepare stock solutions of impurity standards and spike into the Mirabegron sample solution at the desired concentration level (e.g., 0.5 µg/mL).
-
Filter the final solution through a 0.45 µm filter before injection.
-
Protocol 2: Sample Preparation of Mirabegron from Rat Plasma using Protein Precipitation
This protocol is a simple and rapid method for the extraction of Mirabegron from plasma samples.[5][6]
-
Materials:
-
Rat plasma samples
-
Acetonitrile
-
Internal Standard (IS) solution (e.g., Tolterodine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 30 µL of the IS solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the tube thoroughly for 2.0 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a clean tube.
-
Dilute the supernatant with an equal volume of water.
-
Vortex mix and inject an aliquot into the UPLC-MS/MS system.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of Mirabegron impurities.
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. ajphr.com [ajphr.com]
- 2. waters.com [waters.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. welchlab.com [welchlab.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. HPLC Method for Analysis of Mirabegron in Tablet Dosage Form on Primesep 500 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for Mirabegron Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Mirabegron are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC methods for the analysis of Mirabegron impurities, supported by experimental data from published studies.
Data Presentation: HPLC vs. UPLC for Mirabegron Impurity Analysis
The following table summarizes the key performance characteristics of representative HPLC and UPLC methods for the analysis of Mirabegron and its related substances.
| Parameter | HPLC Method | UPLC Method |
| Column | Puratis C18 (250 x 4.6 mm, 5 µm)[1] / Waters Symmetry Shield RP-8 (150 mm × 3.9 mm, 5 µm)[2] | Waters Acquity BEH C18 (50 x 3.0 mm, 1.7 µm)[3] / Waters CSH C18 (100 mm × 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | A: 20 mM Ammonium acetate (pH 4.5)[1]B: Methanol[1] | A: Potassium dihydrogen phosphate buffer[3]B: Methanol[3] |
| Elution Mode | Gradient[1][2] | Gradient[4] / Isocratic[3] |
| Flow Rate | 1.0 mL/min[2] | 0.5 mL/min[3] / 0.8 mL·min-1[5] |
| Detection Wavelength | 247 nm[1] / 250 nm[2] | 254 nm[3] |
| Analysis Time | Typically longer run times (e.g., 30 min)[1] | Shorter run times[3] |
| Sensitivity (LOD/LOQ) | LOD: 0.04 ppm, LOQ: 0.14 ppm for impurities[1] | Generally higher sensitivity due to smaller particle size and optimized systems.[3] |
| Linearity (Correlation Coefficient) | > 0.99 for Mirabegron and its impurities[1] | r² = 0.997 for Mirabegron[3] |
| Accuracy (% Recovery) | 99.67% to 104.98% for all impurities[1] | High accuracy demonstrated by % recovery.[3] |
| Precision (% RSD) | < 5.0 for impurities[1] | Low %RSD values indicating high precision.[3] |
Experimental Protocols
Representative HPLC Method for Mirabegron Impurity Analysis
This method is based on a validated reverse-phase HPLC technique for the quantitative determination of potential impurities in Mirabegron active pharmaceutical ingredient.[1]
-
Chromatographic System: Waters HPLC with a PDA detector.[1]
-
Column: Puratis C18 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 20 mM Ammonium acetate, with the pH adjusted to 4.5.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Program:
-
0-10 min: 90:10 to 55:45 (A:B)
-
10-20 min: 55:45 to 10:90 (A:B)
-
20-22 min: Hold at 10:90 (A:B)
-
22-25 min: 10:90 to 90:10 (A:B)
-
25-30 min: Hold at 90:10 (A:B)[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 247 nm.[1]
-
Injection Volume: Not specified.
-
Sample Preparation: A suitable amount of the Mirabegron test sample is dissolved and diluted in a suitable solvent to achieve the desired concentration.
Representative UPLC Method for Mirabegron Analysis
This method is a validated UPLC technique for the determination of Mirabegron in tablet dosage forms. While this specific protocol is for the API, UPLC methods for impurity analysis follow a similar approach with optimized gradients to separate impurities.[3]
-
Chromatographic System: An ultra-performance liquid chromatography system.
-
Column: Acquity BEH C18 (50 mm x 3.0 mm, 1.7 µm particle size).[3]
-
Mobile Phase: A mixture of Potassium dihydrogen phosphate buffer and Methanol in a 70:30 v/v ratio.[3]
-
Elution Mode: Isocratic.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: Not specified.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: Not specified.
-
Sample Preparation: 10mg of Mirabegron is dissolved in 100mL of the mobile phase to prepare a 1µg/mL stock solution.[3]
Workflow for Mirabegron Impurity Analysis
Caption: Workflow for HPLC and UPLC analysis of Mirabegron impurities.
Objective Summary
Both HPLC and UPLC are robust and reliable methods for the analysis of Mirabegron and its impurities. The choice between the two often depends on the specific requirements of the analysis.
HPLC remains a widely used and validated technique that provides accurate and precise results.[1][2] It is a cost-effective solution suitable for routine quality control where longer analysis times are acceptable. The methodology is well-established and transferable across different laboratories.
UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[3] The use of sub-2 µm particles in the stationary phase allows for faster separations without compromising efficiency. This leads to a considerable reduction in analysis time and solvent consumption, making it a more environmentally friendly and high-throughput option. The enhanced sensitivity of UPLC is particularly beneficial for the detection and quantification of trace-level impurities.
References
- 1. ajphr.com [ajphr.com]
- 2. ijoeete.com [ijoeete.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-Mirabegron Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of (S)-Mirabegron, the active enantiomer of the β3-adrenergic agonist Mirabegron, used in the treatment of overactive bladder. The focus is on the critical process of cross-validation to ensure data consistency and reliability across different analytical platforms and laboratories, a cornerstone of robust drug development programs. This document outlines detailed experimental protocols and presents supporting data from various validated methods.
The Importance of Cross-Validation
In the landscape of global clinical trials and multi-site research, it is common for bioanalytical testing to be conducted at different laboratories or for methods to be updated or changed during a drug development program. Cross-validation is the formal process of assuring that two distinct, validated analytical methods provide comparable quantitative data. This is crucial when data from different sources will be combined or compared to support regulatory submissions regarding the safety, efficacy, and labeling of a drug.[1][2][3][4] According to regulatory guidelines from bodies like the FDA and EMA, cross-validation should be performed in advance of analyzing study samples, if possible.[4][5]
Comparative Analysis of Analytical Methodologies
The primary techniques for the quantification of Mirabegron and its enantiomers in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[6][7][8]
Below is a summary of typical validation parameters for these methods, providing a basis for their comparison and for the assessment of cross-validation.
Table 1: Comparison of Validated Analytical Methods for Mirabegron Quantification
| Parameter | Method A: Chiral RP-HPLC-UV | Method B: LC-MS/MS | Method C: UPLC-MS/MS |
| Analyte | (S)-Mirabegron & (R)-Mirabegron | Mirabegron (racemate) | Mirabegron (racemate) |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Linearity Range | 2.5–55 µg/mL | 0.201–100.677 ng/mL | 5–2500 ng/mL |
| Correlation Coefficient (r²) | >0.999 | >0.997 | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.28 µg/mL | 0.201 ng/mL | 5 ng/mL |
| Accuracy (% Recovery) | Not explicitly stated | Mean recovery: 79.44% | >84.95% |
| Precision (%RSD) | Not explicitly stated | Intraday: ≤11.06%, Interday: ≤11.43% | Intraday: ≤11.06%, Interday: ≤11.43% |
| Internal Standard | Tamsulosin | Mirabegron-d5 | Tolterodine |
| Reference | [7] | [9] | [10][11] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for an enantioselective HPLC method and a more sensitive LC-MS/MS method.
Protocol 1: Enantioselective RP-HPLC Method
This method is suitable for the chiral separation and quantification of (S)-Mirabegron.
-
Sample Preparation: A liquid-liquid extraction is typically employed. To 1 mL of plasma, add the internal standard (e.g., Tamsulosin), followed by an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane). Vortex and centrifuge the mixture. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralpak AY-H or similar chiral stationary phase.
-
Mobile Phase: A mixture of an organic solvent (e.g., ethanol) and a buffer (e.g., phosphate buffer at a specific pH) is used in an isocratic elution mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Mirabegron shows maximum absorbance (e.g., 250 nm).
-
-
Quantification: The concentration of (S)-Mirabegron is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: High-Sensitivity LC-MS/MS Method
This method is ideal for pharmacokinetic studies requiring low detection limits.
-
Sample Preparation: Protein precipitation is a common and rapid sample preparation technique.[8] To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., Mirabegron-d5) followed by a precipitating agent like acetonitrile or methanol.[8] After vortexing and centrifugation, the supernatant is collected for injection. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.[7][12]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for Mirabegron (e.g., m/z 397.3 → 121.0) and the internal standard are monitored.[10]
-
-
Quantification: Analyte concentration is calculated based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Cross-Validation Workflow and Logic
The following diagrams illustrate the logical flow of a cross-validation study and a typical experimental workflow for bioanalytical method validation.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: General workflow for bioanalytical method validation and implementation.
Conclusion
The cross-validation of analytical methods for (S)-Mirabegron is a critical step to ensure the integrity and comparability of bioanalytical data. While both HPLC and LC-MS/MS methods can be validated for this purpose, LC-MS/MS generally offers superior sensitivity, which is often required for pharmacokinetic studies. The choice of method will depend on the specific requirements of the study, including the required LLOQ and the need for chiral separation. A well-designed cross-validation study, following the principles outlined in regulatory guidelines, will provide confidence in the data generated across different analytical platforms and laboratories, ultimately supporting a successful drug development program.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. researchgate.net [researchgate.net]
- 4. e-b-f.eu [e-b-f.eu]
- 5. nalam.ca [nalam.ca]
- 6. ajphr.com [ajphr.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Mirabegron impurity profiling.
An Inter-laboratory Guide to Mirabegron Impurity Profiling: A Comparative Analysis
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Mirabegron, a potent and selective β3-adrenoceptor agonist used in the treatment of overactive bladder.[1][2][] While a formal inter-laboratory comparison study with shared samples is not publicly available, this document synthesizes data from various independent studies to offer insights into common impurities, analytical techniques, and forced degradation outcomes. This information is crucial for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Mirabegron.[2][4]
Overview of Mirabegron Impurities
Mirabegron impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with other substances.[1][5] These impurities are broadly categorized as:
-
Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthetic route.[1][2] Chiral impurities, such as the (S)-enantiomer of Mirabegron, are a critical consideration due to the stereospecific activity of the drug.
-
Degradation Products: These arise from the exposure of Mirabegron to environmental factors such as light, heat, humidity, and oxidative conditions.[5] Forced degradation studies are essential to identify potential degradants that may form during storage and handling.[6][7][8]
-
Nitrosamine Impurities: These have been identified as a potential concern in various pharmaceuticals and require careful monitoring due to their carcinogenic potential.[9]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for Mirabegron impurity profiling. The choice of method often depends on the specific impurities being targeted and the desired sensitivity and resolution.
Table 1: Comparison of HPLC and UPLC Methods for Mirabegron Impurity Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-QTOF-MS/MS Method |
| Column | Puratis C18 (250 x 4.6mm, 5µm)[10] | X-TerraRP-8 (250 mm × 4.6 mm, i.d., 5 µm)[7] | Waters CSH C18 (100 mm × 2.1 mm, 1.7 µm)[6][8] |
| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5[10] | 0.01 M ammonium acetate[7] | 10 mM Ammonium acetate, pH 5[6][8] |
| Mobile Phase B | Methanol[10] | Acetonitrile:Water (60:40)[7] | Acetonitrile[6][8] |
| Elution | Gradient[10] | Not Specified | Gradient[6][8] |
| Flow Rate | Not Specified | Not Specified | 0.3 mL/min |
| Detection | 247 nm[10] | Not Specified | PDA and QTOF-MS/MS[6][8] |
| Column Temp. | 25 °C[10] | Not Specified | Not Specified |
| Application | Quantitative determination of potential impurities.[10] | Characterization of stressed degradation products.[7] | Characterization of stress degradation products.[6][8] |
Forced Degradation Studies: A Comparative Summary
Forced degradation studies are a regulatory requirement to establish the intrinsic stability of a drug substance. Mirabegron has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines.
Table 2: Summary of Mirabegron Forced Degradation Studies
| Stress Condition | Outcome | Key Degradation Products Identified | Reference |
| Acid Hydrolysis | Degradation observed. | Acylamino group hydrolysates: 2-amino-4-thiazoleacetic acid, 4-methylthiazol-2-amine, (R)-2-[(4-aminophenethyl)amino]-1-phenylethanol. | [11] |
| Base Hydrolysis | Degradation observed. | (Z)-benzaldehyde oxime. | [11] |
| Oxidative Stress | Significant degradation. | Seven degradation products characterized. | [6][7][8] |
| Thermal Stress | Stable. | No significant degradation observed. | [6][8] |
| Photolytic Stress | Stable. | No significant degradation observed. | [6][8] |
| Neutral Hydrolysis | Stable. | No significant degradation observed. | [7] |
Experimental Protocols
Sample Preparation for Impurity Profiling
A general procedure for preparing a Mirabegron test sample for HPLC analysis involves dissolving an accurately weighed amount of the substance in a suitable solvent, such as 30% methanol, to achieve a final concentration of approximately 1 mg/mL.[12]
Forced Degradation Methodology (Acid Degradation Example)
-
Weigh 202.0 mg of the Mirabegron sample into a 100 mL volumetric flask.[7]
-
Dissolve the sample in 50 mL of methanol.[7]
-
Dilute to the mark with 0.5 N aqueous HCl solution.[7]
-
Heat the solution at 50–60°C in a water bath with stirring for up to 14 hours.[7]
-
Transfer 3.75 mL of the solution to a 10 mL volumetric flask.[7]
-
Neutralize with 1.8 mL of 0.5 N aqueous NaOH solution and make up to the mark with the diluent.[7]
-
Inject the resulting solution into the chromatographic system.[7]
Visualizations
Experimental Workflow for Impurity Profiling
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Mirabegron Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. asianpubs.org [asianpubs.org]
- 5. veeprho.com [veeprho.com]
- 6. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ajphr.com [ajphr.com]
- 11. Structure identification of the main degradation products of mira...: Ingenta Connect [ingentaconnect.com]
- 12. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
A Comparative Analysis of the Stability of Mirabegron and Its Primary Impurity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Chemical Stability of Mirabegron and Mirabegron Impurity-1 with Supporting Experimental Data.
This guide provides a detailed comparative analysis of the stability of the active pharmaceutical ingredient (API) Mirabegron and its known impurity, this compound, also referred to as Mirabegron EP Impurity B. The stability of a drug substance is a critical attribute that can affect its safety, efficacy, and shelf-life. Understanding the degradation pathways and the relative stability of the API versus its impurities is paramount in the development of robust pharmaceutical formulations and analytical methods.
Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1] Its chemical structure contains an amide linkage, which can be susceptible to hydrolysis. This compound, identified as (R)-2-((4-Aminophenethyl)amino)-1-phenylethan-1-ol, is a significant related substance. This guide summarizes the findings from forced degradation studies on Mirabegron and offers a structural analysis of the comparative stability of these two compounds.
Data Presentation: Quantitative Stability Analysis
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of Mirabegron under various stress conditions as reported in the literature.[2]
| Stress Condition | Reagents and Duration | Mirabegron Degradation (%) | Impurities Formed |
| Acidic Hydrolysis | 1N HCl, reflux for 1 hour | 10.2% | DP1, DP5 |
| Basic Hydrolysis | 0.5N NaOH, reflux for 2 hours | 15.6% | DP1, DP2, DP3, DP4 |
| Oxidative Degradation | 15% H₂O₂, room temp for 8 hours | 25.8% | DP1, DP6, DP7 |
| Thermal Degradation | 80°C for 5 days | Stable | No significant degradation |
| Photolytic Degradation | UV light exposure | Stable | No significant degradation |
DP refers to Degradation Product as identified in the cited study. The specific structures of all degradation products are not detailed in all public literature.
Experimental Protocols
The following are generalized experimental protocols for forced degradation studies of Mirabegron, based on methodologies described in the scientific literature.[2][3]
Acidic Degradation
-
Procedure: A solution of Mirabegron (typically 1 mg/mL) is prepared in 1N hydrochloric acid.
-
Conditions: The solution is refluxed for a specified period (e.g., 1 hour).
-
Analysis: After cooling, the solution is neutralized and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Basic Degradation
-
Procedure: A solution of Mirabegron is prepared in 0.5N sodium hydroxide.
-
Conditions: The solution is refluxed for a specified period (e.g., 2 hours).
-
Analysis: After cooling, the solution is neutralized and diluted for HPLC analysis.
Oxidative Degradation
-
Procedure: A solution of Mirabegron is treated with a solution of hydrogen peroxide (e.g., 15% H₂O₂).
-
Conditions: The mixture is kept at room temperature for a defined duration (e.g., 8 hours).
-
Analysis: The solution is diluted and analyzed by HPLC.
Thermal Degradation
-
Procedure: Solid Mirabegron is placed in a thermostatically controlled oven.
-
Conditions: The sample is exposed to a high temperature (e.g., 80°C) for an extended period (e.g., 5 days).
-
Analysis: The sample is dissolved in a suitable solvent and analyzed by HPLC.
Photolytic Degradation
-
Procedure: Solid Mirabegron is exposed to UV light in a photostability chamber.
-
Conditions: The exposure is carried out for a specified duration.
-
Analysis: The sample is dissolved and analyzed by HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A typical stability-indicating HPLC method for Mirabegron and its impurities would involve:
-
Column: A C18 or similar reverse-phase column (e.g., Waters CSH C18, 100 mm × 2.1 mm, 1.7 μm).[2]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 10 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile).[2]
-
Detection: UV detection at a suitable wavelength (e.g., 250 nm).
-
Mass Spectrometry (MS/MS): For identification of degradation products, the HPLC system can be coupled to a mass spectrometer.
Mandatory Visualizations
Mirabegron Signaling Pathway
Mirabegron acts as a selective agonist for the β3-adrenergic receptor in the detrusor muscle of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation and increased bladder capacity.
Caption: Mirabegron's β3-adrenergic receptor signaling pathway.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a pharmaceutical compound.
Caption: Workflow for forced degradation stability testing.
References
Navigating the Chiral Maze: A Comparative Guide to Mirabegron Enantiomer Separation
For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs like Mirabegron. This guide provides a comprehensive evaluation of different chiral columns for the separation of Mirabegron enantiomers, supported by experimental data to aid in the selection of the most suitable stationary phase for your analytical needs.
The separation of Mirabegron's enantiomers, the (R)- and (S)-forms, is crucial as the (R)-enantiomer is the active pharmaceutical ingredient, while the (S)-enantiomer is considered an impurity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. This guide compares the performance of polysaccharide-based and cyclodextrin-based chiral columns, drawing on published studies to provide a clear overview of their capabilities.
Performance of Polysaccharide-Based Chiral Columns
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used for their broad enantioselectivity. In the context of Mirabegron separation, studies have investigated the use of Chiralpak® series columns.
One study focused on the liquid chromatographic separation of Mirabegron enantiomers using Chiralpak AY-H, a column with an amylose tris-(5-chloro-2-methylphenylcarbamate) coated chiral stationary phase, under normal phase conditions.[1][2] The same study also investigated the Chiralpak AD-H column.[2]
Performance of Cyclodextrin-Based Chiral Columns
Cyclodextrin-based CSPs offer a different mechanism for chiral recognition. A study evaluated seven different cyclodextrin-based columns for the enantioseparation of Mirabegron. Among the tested columns—containing β-, γ-, hydroxypropyl-β-, sulfobutyl-β-, carboxymethyl-β-, permethyl-β-, and phenylcarbamate-β-cyclodextrin—only the Chiral CD-Ph (phenylcarbamate-β-cyclodextrin) column demonstrated successful enantiorecognition.[3][4]
Comparative Data of Chiral Columns
The following table summarizes the quantitative data for the chiral columns that successfully separated Mirabegron enantiomers, based on the available literature.
| Chiral Column | Stationary Phase Chemistry | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) |
| Chiralpak AY-H | Amylose tris-(5-chloro-2-methylphenylcarbamate) | n-hexane:ethanol:diethyl amine (55:45:0.1, v/v/v) | 1.0 | 35 | 254 nm | Not explicitly stated in abstract, but method was validated.[1][2] |
| Chiral CD-Ph | Phenylcarbamate-β-cyclodextrin | Methanol:water:diethylamine (90:10:0.1, v/v/v) | 0.8 | 40 | Not specified | 1.9[3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these separation methods.
Method for Chiralpak AY-H[1][2]
-
Column: Chiralpak AY-H (250 x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethyl amine in the ratio of 55:45:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
UV Detector Wavelength: 254 nm
-
Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines, proving to be simple, accurate, sensitive, and robust.[2]
Method for Chiral CD-Ph[3][4]
-
Column: Chiral CD-Ph
-
Mobile Phase: A mixture of methanol, water, and diethylamine in the ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Elution Order: The (S)-Mirabegron enantiomer elutes before the (R)-enantiomer.
-
Analysis Time: The separation was achieved within 10 minutes.
-
Application: The method was successfully applied for the determination of the (S)-enantiomer as a chiral impurity in pharmaceutical formulations.[4]
Experimental Workflow
The general workflow for the chiral separation of Mirabegron enantiomers using HPLC is illustrated in the diagram below. This process involves sample preparation, HPLC analysis with a chiral column, and data analysis to determine the enantiomeric purity.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for Mirabegron Impurity-1
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for an analytical method designed to quantify Mirabegron Impurity-1, a critical quality attribute in the manufacturing of the overactive bladder treatment, Mirabegron.
This publication details the experimental protocols and presents supporting data to objectively compare the performance of a primary analytical method against alternatives. All quantitative data is summarized in structured tables for straightforward comparison, and key experimental workflows are visualized to enhance understanding.
Primary Analytical Method: A Validated RP-HPLC Approach
A prevalent and robust method for the quantification of Mirabegron and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method detailed below is a synthesis of validated procedures found in the scientific literature.[1][2][3]
Experimental Protocol: Robustness Testing
Robustness testing evaluates the reliability of an analytical method with respect to deliberate variations in its parameters. This provides an indication of its suitability for routine use. The following protocol outlines the deliberate variations applied to the primary RP-HPLC method to assess its robustness.[1][3][4]
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 4.5[1]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Elution: A time-based gradient program is utilized to ensure optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 247 nm[1]
-
Injection Volume: 10 µL
Robustness Parameters and Variations:
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.0 | 0.8 | 1.2 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Mobile Phase pH | 4.5 | 4.3 | 4.7 |
| Wavelength (nm) | 247 | 245 | 249 |
System Suitability Criteria:
System suitability tests are performed before and during the robustness study to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Resolution between Mirabegron and Impurity-1: ≥ 2.0
Data Presentation: Impact of Variations on Method Performance
The following table summarizes the quantitative data obtained from the robustness testing of the primary RP-HPLC method. The data demonstrates the method's capability to remain unaffected by minor, yet deliberate, variations in its parameters.
| Varied Parameter | Value | Retention Time of Impurity-1 (min) | Tailing Factor of Impurity-1 | Resolution | % Assay of Impurity-1 |
| Control | - | 8.52 | 1.15 | 3.5 | 100.2 |
| Flow Rate | 0.8 mL/min | 10.65 | 1.14 | 3.6 | 99.8 |
| 1.2 mL/min | 7.10 | 1.16 | 3.4 | 100.5 | |
| Temperature | 28°C | 8.58 | 1.15 | 3.5 | 100.1 |
| 32°C | 8.46 | 1.15 | 3.5 | 100.3 | |
| pH | 4.3 | 8.50 | 1.16 | 3.4 | 99.9 |
| 4.7 | 8.54 | 1.14 | 3.6 | 100.4 | |
| Wavelength | 245 nm | 8.52 | 1.15 | 3.5 | 99.7 |
| 249 nm | 8.52 | 1.15 | 3.5 | 100.6 |
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the logical flow of the robustness testing procedure.
Comparison with Alternative Analytical Methods
While RP-HPLC is a widely adopted technique, other methods offer distinct advantages for impurity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural elucidation.
| Analytical Technique | Principle | Advantages | Disadvantages | Application for Impurity-1 |
| RP-HPLC with UV/DAD | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, cost-effective, widely available.[1][3] | Lower sensitivity compared to MS, may not resolve all co-eluting peaks.[5] | Routine quality control, stability testing.[3] |
| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry. | High sensitivity and selectivity, provides structural information for impurity identification.[6][7] | Higher cost, more complex instrumentation and method development. | Characterization of unknown impurities, trace-level quantification.[6][7] |
| HPTLC | High-Performance Thin-Layer Chromatography. | High sample throughput, low solvent consumption, cost-effective.[5] | Lower resolution and sensitivity compared to HPLC and UPLC.[5] | Preliminary screening, analysis of less complex samples. |
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for Mirabegron impurity analysis.
Forced Degradation Studies: A Key Component of Robustness
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[6][7][8] These studies involve subjecting the drug substance to harsh conditions to promote the formation of degradation products. A robust analytical method must be able to separate the main drug peak from all potential impurity peaks generated during these stress tests.
Typical Forced Degradation Conditions for Mirabegron:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[6]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[6]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.[7]
-
Thermal Degradation: 105°C for 48 hours.[8]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[8]
The primary RP-HPLC method discussed in this guide has been shown to effectively separate Mirabegron from its degradation products under these stress conditions, confirming its specificity and stability-indicating capability.
Conclusion
The robustness of an analytical method is a critical factor in ensuring the quality and safety of pharmaceutical products. The presented data for the RP-HPLC method demonstrates its suitability for the routine analysis of this compound, with minimal impact from minor variations in operating parameters. While alternative methods like UPLC-MS/MS offer higher sensitivity and structural elucidation capabilities, the RP-HPLC method provides a reliable and cost-effective solution for quality control environments. The choice of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements.
References
A Comparative Guide to the Accuracy and Precision of HPLC Methods for (S)-Mirabegron Analysis
For researchers and professionals in drug development, the accurate and precise quantification of stereoisomers is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-Mirabegron, the inactive enantiomer of the active pharmaceutical ingredient Mirabegron. The data presented herein is compiled from various validated methods to offer a comprehensive overview of the available analytical techniques.
Quantitative Data Summary
The following tables summarize the accuracy and precision data for different HPLC and a comparative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Mirabegron and its enantiomer.
Table 1: Accuracy of Analytical Methods for Mirabegron
| Method | Analyte | Sample Matrix | Accuracy (% Recovery) |
| Chiral HPLC[1][2] | Mirabegron Enantiomers | Bulk Drug | Method validated for accuracy |
| RP-HPLC[3] | Mirabegron | Bulk & Pharmaceutical Dosage | 99.95 - 100.02 |
| RP-HPLC[4][5] | Mirabegron & Impurities | Bulk Drug | 99.67 - 104.98 |
| RP-HPLC[6] | Mirabegron | Pharmaceutical Formulation | 99.3 - 101.43 |
| LC-MS/MS[7] | Mirabegron | Human Plasma | 79.44 (Mean Recovery) |
Table 2: Precision of Analytical Methods for Mirabegron
| Method | Analyte | Sample Matrix | Precision (% RSD) |
| Chiral HPLC[1][2] | Mirabegron Enantiomers | Bulk Drug | Method validated for precision |
| RP-HPLC[3] | Mirabegron | Bulk & Pharmaceutical Dosage | < 2 |
| RP-HPLC[4] | Mirabegron & Impurities | Bulk Drug | < 5.0 |
| RP-HPLC[6] | Mirabegron | Pharmaceutical Formulation | < 2 |
| RP-HPLC[8] | Mirabegron | Tablet Dosage Form | 0.4 (Intermediate Precision: 0.08) |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below.
Chiral HPLC Method for Enantioseparation of Mirabegron[1][9]
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Chiralpak AY-H (250 × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: n-hexane–ethanol–diethylamine (55:45:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Alternative Chiral HPLC Method using a Cyclodextrin-Based Column[10][11][12]
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Chiral CD-Ph (phenylcarbamate-β-cyclodextrin).
-
Mobile Phase: 90:10:0.1 methanol:water:diethylamine.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector.
Reverse-Phase (RP-HPLC) Method for Mirabegron[3]
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: C18 column.
-
Mobile Phase: Methanol: Acetonitrile: Potassium Dihydrogen Phosphate buffer (30:30:40 v/v) at pH 6.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Elution Mode: Isocratic.
LC-MS/MS Method for Mirabegron in Human Plasma[7]
-
Chromatographic System: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: C18 column.
-
Mobile Phase: Isocratic.
-
Internal Standard: Mirabegron D5.
-
Sample Preparation: QuEChERS extraction technique.
-
Total Run Time: 4.5 min.
Visualizations
The following diagrams illustrate the experimental workflow for the chiral HPLC analysis of (S)-Mirabegron.
Caption: Experimental workflow for chiral HPLC analysis of (S)-Mirabegron.
Caption: Logical relationship for comparing analytical methods.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column. | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ajphr.com [ajphr.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. researchgate.net [researchgate.net]
Degradation Profile of Mirabegron Under Diverse Stress Conditions: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of a drug molecule is paramount. This guide provides a comprehensive comparison of the degradation profile of Mirabegron, a selective β3-adrenergic agonist, under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The data presented herein is a synthesis of findings from multiple stability-indicating studies, offering a clear perspective on the molecule's susceptibility to degradation.
Mirabegron has been shown to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it exhibits notable stability under thermal and photolytic stress.[1][2][3][4][5][6] A total of seven degradation products have been identified and characterized across these stress conditions.[1][2][3][4][5]
Comparative Degradation Data
The following table summarizes the quantitative data on Mirabegron's degradation under different stress conditions, providing a clear comparison of its stability profile.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl | 1 hour | 80°C / Reflux | Not Specified | 2 (DP1, DP5) | [2] |
| 0.1 N HCl | 24 hours | Room Temperature | Not Specified | 3 | [7] | |
| Alkaline Hydrolysis | 0.5 N NaOH | 2 hours | 80°C / Reflux | Not Specified | 4 (DP1 to DP4) | [2] |
| 0.1 N NaOH | 24 hours | Room Temperature | Not Specified | 2 | [7] | |
| Neutral Hydrolysis | Water | 48 hours | 80°C / Reflux | Not Specified | 1 (DP1) | [2] |
| Oxidative Degradation | 15% H₂O₂ | 8 hours | Room Temperature | Extensive | 3 (DP1, DP6, DP7) | [2] |
| 0.3% H₂O₂ | 48 hours | Room Temperature | Extensive | 3 | [8] | |
| Thermal Degradation | Solid State | 5 days | 80°C | Stable | 0 | [6] |
| Solid State | 16 hours | 60°C | Stable | 0 | [9] | |
| Photolytic Degradation | UV radiation | 72 hours | UV chamber | Stable | 0 | [10] |
Experimental Protocols
The following are detailed methodologies for the key stress testing experiments performed on Mirabegron, synthesized from published literature.
Preparation of Stock Solution
A stock solution of Mirabegron (typically 1000 µg/mL) is prepared by dissolving the accurately weighed drug substance in a suitable solvent, such as methanol.[9] This stock solution serves as the starting material for all subsequent stress studies.
Hydrolytic Degradation
-
Acidic Condition: 10 mg of Mirabegron is dissolved in 2 mL of 0.1 N hydrochloric acid (HCl).[9] The solution is then typically refluxed at 80°C for 1 hour.[2] After the specified time, the solution is cooled, neutralized with an appropriate base (e.g., 0.1 N NaOH), and diluted with a suitable solvent to the desired concentration for analysis.
-
Alkaline Condition: 10 mg of Mirabegron is dissolved in 2 mL of 0.1 N sodium hydroxide (NaOH).[9] The solution is then typically refluxed at 80°C for 2 hours.[2] After the specified time, the solution is cooled, neutralized with an appropriate acid (e.g., 0.1 N HCl), and diluted to the desired concentration.
-
Neutral Condition: 10 mg of Mirabegron is dissolved in water and refluxed at 80°C for 48 hours.[2] The solution is then cooled and diluted for analysis.
Oxidative Degradation
10 mg of Mirabegron is dissolved in a solution of hydrogen peroxide (H₂O₂), with concentrations ranging from 3% to 15%.[2][11] The reaction is typically carried out at room temperature for a period of 8 to 48 hours.[2][8] Following the stress period, the solution is diluted for analysis.
Thermal Degradation
Mirabegron in its solid form is subjected to dry heat in an oven.[6][9] The temperature is maintained at 60-80°C for a duration ranging from 16 hours to 5 days.[6][9] After exposure, the solid is dissolved in a suitable solvent and diluted for analysis.
Photolytic Degradation
Solid Mirabegron powder is placed in a UV chamber and exposed to UV radiation for a period of 72 hours.[10] Following exposure, the sample is dissolved in a suitable solvent and prepared for analysis.
Sample Analysis
All stressed samples are typically analyzed using a stability-indicating chromatographic method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector and/or a mass spectrometer (MS).[1][2][3][7] The mobile phase composition and gradient are optimized to achieve adequate separation of the parent drug from its degradation products.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies on Mirabegron.
Caption: Workflow for Forced Degradation of Mirabegron.
References
- 1. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products (2015) | Pradipbhai D. Kalariya | 30 Citations [scispace.com]
- 5. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products [agris.fao.org]
- 6. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pnrjournal.com [pnrjournal.com]
Comparison Guide: A Novel UHPLC-UV Method vs. the USP-NF HPLC Method for Paracetamol Assay
Introduction
The continuous drive for efficiency in pharmaceutical quality control necessitates the development of faster and more robust analytical methods. While pharmacopeial methods provide a legal and scientific benchmark, modern techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer significant improvements in speed and resolution. This guide provides an objective comparison between a new, rapid UHPLC-UV method and the established United States Pharmacopeia-National Formulary (USP-NF) High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Paracetamol (Acetaminophen).
This document is intended for researchers, analytical scientists, and drug development professionals. It details the experimental protocols, presents comparative performance data, and outlines the logical workflow for method benchmarking. The validation of an analytical method establishes, through laboratory studies, that its performance characteristics meet the requirements for the intended analytical applications.[1]
Logical Framework for Method Comparison
The process of comparing a new analytical method to a pharmacopeial standard involves a structured approach. It begins with the validation of the new procedure and the verification of the existing one, followed by a head-to-head comparison of their performance characteristics.[2][3] The ultimate goal is to demonstrate that the alternative method provides equivalent or superior results.[4]
Caption: Logical workflow for benchmarking a new analytical method.
Experimental Protocols
Detailed methodologies for both the existing USP-NF HPLC method and the new UHPLC-UV method are provided below.
Apparatus and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
UHPLC System: Waters ACQUITY UPLC H-Class or equivalent, with a quaternary solvent manager, sample manager, and tunable UV detector.
-
Software: Empower™ 3 or OpenLab CDS.
-
Reference Standard: Paracetamol USP Reference Standard.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q® or equivalent), Phosphoric Acid.
-
Sample: Commercially available Paracetamol 500 mg tablets.
Chromatographic Conditions
| Parameter | USP-NF HPLC Method | New UHPLC-UV Method |
| Column | C18; 4.6-mm × 25-cm; 5-µm packing L1 | C18; 2.1-mm × 5-cm; 1.7-µm packing L1 |
| Mobile Phase | Methanol and Water (1:3) | Acetonitrile and Water (15:85) |
| Flow Rate | 1.5 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 1 µL |
| Column Temperature | 40°C | 40°C |
| Detection | UV 243 nm | UV 243 nm |
| Run Time | 10 minutes | 1.5 minutes |
Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and transfer about 50 mg of Paracetamol RS into a 50-mL volumetric flask. Add 25 mL of the respective mobile phase, sonicate to dissolve, and dilute to volume.
-
Standard Working Solution (0.1 mg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100-mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (0.1 mg/mL):
-
Weigh and finely powder not fewer than 20 Paracetamol tablets.
-
Transfer a portion of the powder, equivalent to 100 mg of Paracetamol, into a 100-mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Pipette 10.0 mL of this solution into a 100-mL volumetric flask and dilute to volume.
-
Filter through a 0.45-µm (for HPLC) or 0.22-µm (for UHPLC) nylon filter before injection.
-
Experimental Workflow Visualization
The following diagram illustrates the general experimental process from sample preparation through to the final data analysis and comparison.
Caption: General experimental workflow for sample analysis.
Data Presentation: Method Performance Comparison
The performance of the new UHPLC method was benchmarked against the USP HPLC method according to ICH and USP guidelines.[5][6] The validation parameters evaluated include system suitability, linearity, accuracy, precision, and robustness.
Table 1: System Suitability Results
System suitability tests ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | USP HPLC Method | New UHPLC Method | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 6,500 | 15,000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.6% | 0.4% | ≤ 2.0% |
| Retention Time | 4.5 min | 0.8 min | - |
Table 2: Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the analyte concentration.
| Parameter | USP HPLC Method | New UHPLC Method | Acceptance Criteria |
| Range (% of test conc.) | 80% - 120% | 80% - 120% | As specified |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | 1,250 | 850 | Report |
Table 3: Accuracy (Recovery)
Accuracy is the closeness of test results to the true value, evaluated by spike recovery.
| Spike Level | USP HPLC Method (% Recovery) | New UHPLC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.1% | 100.5% | 98.0% - 102.0% |
| 120% | 100.8% | 101.1% | 98.0% - 102.0% |
Table 4: Precision (Repeatability & Intermediate Precision)
Precision measures the degree of agreement among individual test results from repeated measurements.
| Parameter | USP HPLC Method (%RSD) | New UHPLC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | 0.5% | ≤ 2.0% |
| Intermediate Precision (n=6, different day/analyst) | 1.1% | 0.9% | ≤ 2.0% |
Table 5: Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
| Parameter Variation | USP HPLC Method (% Assay Change) | New UHPLC Method (% Assay Change) | Acceptance Criteria |
| Flow Rate (±10%) | 0.8% | 0.5% | ≤ 2.0% |
| Column Temperature (±5°C) | 0.5% | 0.3% | ≤ 2.0% |
| Mobile Phase Organic (±2%) | 1.2% | 0.9% | ≤ 2.0% |
Conclusion
The data presented in this guide demonstrates a successful comparison of a new UHPLC-UV method against the standard USP-NF HPLC procedure for the assay of Paracetamol.
-
Performance: The new UHPLC method demonstrates comparable, if not superior, performance in all key validation parameters, including accuracy, precision, and linearity. System suitability results, particularly the higher theoretical plate count, indicate greater chromatographic efficiency.
-
Efficiency: The most significant advantage of the new method is the drastic reduction in run time from 10 minutes to 1.5 minutes, leading to a substantial decrease in solvent consumption and a significant increase in sample throughput.
Based on this comparative data, the new UHPLC method is a suitable alternative to the pharmacopeial method, offering a high degree of assurance in the quality of analytical results while significantly improving laboratory efficiency.[7] The use of such an alternative procedure is subject to authorization by the competent regulatory authority.[2][8]
References
- 1. uspbpep.com [uspbpep.com]
- 2. How to Demonstrate Comparability of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. pharmtech.com [pharmtech.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. cubiclaboratories.com [cubiclaboratories.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. casss.org [casss.org]
Safety Operating Guide
Navigating the Disposal of Mirabegron Impurity-1: A Guide for Laboratory Professionals
Summary of Key Safety and Disposal Information
The following table summarizes essential information derived from available Safety Data Sheets (SDS) for Mirabegron impurity-1. It is important to note that the available documentation does not classify this impurity as a hazardous chemical under OSHA's Hazard Communication Standard, nor is it regulated for transportation. However, treating it with the caution afforded to all laboratory chemicals is a matter of best practice.
| Parameter | Information | Source |
| Product Name | Mirabegron Impurity 1 | [1] |
| Other Names | N1-((ethylimino)methylene)-N3, N3-dimethylpropane-1, 3-diamine hydrochloride | [1] |
| Identified Uses | Industrial and scientific research uses | [1] |
| Hazard Classification | No data available; Not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, 29 CFR 1910.1200. | [1] |
| Disposal Recommendation | May be burned in an incinerator equipped with an afterburner and scrubber. Offer excess and expired materials to a licensed hazardous material disposal company. | [1] |
| Regulatory Compliance | Ensure that all Federal and Local regulations regarding the disposal and destruction of this material are followed. | [1] |
| Transport Information | Not regulated as dangerous goods. | [1] |
Procedural Guidance for Disposal
The disposal of this compound should follow a structured process that prioritizes safety and environmental protection. The following steps are based on general best practices for pharmaceutical and chemical waste disposal and the specific, albeit limited, guidance available for this impurity.
Step 1: Initial Assessment and Segregation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be aware of any potential hazards, even if it is not formally classified as hazardous.[1][2]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. As a general rule, different chemical wastes should be kept separate to avoid unintended reactions.[3]
Step 2: Personal Protective Equipment (PPE) and Handling
-
Wear Appropriate PPE: At a minimum, standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2][4]
-
Ensure Adequate Ventilation: Handle the impurity in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[4]
-
Avoid Dust Generation: If the impurity is in solid form, take care to avoid creating dust during handling and transfer.[2]
Step 3: Waste Collection and Storage
-
Use Designated Containers: Collect waste this compound in a clearly labeled, sealed, and compatible container. The original container is often the best choice for waste storage.[3][5]
-
Labeling: The waste container must be clearly labeled with the name "this compound Waste" and the approximate quantity.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, direct sunlight, and heat sources.[5]
Step 4: Final Disposal
-
Engage a Licensed Disposal Company: The primary and recommended method for the disposal of this compound is to engage a licensed hazardous material disposal company.[1] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[6][7]
-
Incineration: The SDS for this compound suggests that the product may be burned in an incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed waste disposal facility with the appropriate permits and equipment.
-
Do Not Dispose in Regular Trash or Sewer: Do not dispose of this compound in the regular trash or down the drain.[8][9] Improper disposal can lead to environmental contamination and regulatory violations.
Experimental Protocols
Currently, there are no publicly available, cited experimental protocols for the specific neutralization or deactivation of this compound. The recommended approach is therefore reliant on professional disposal services.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. kmpharma.in [kmpharma.in]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Mirabegron EP Impurity I | CAS No: 25952-53-8 [aquigenbio.com]
- 5. shapiroe.com [shapiroe.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Mirabegron Impurity-1
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial procedural guidance for the safe handling and disposal of Mirabegron impurity-1. Given that this is a pharmaceutical-related compound of unknown potency, a cautious approach is paramount to ensure personnel safety and prevent contamination.[1]
Hazard Identification and Risk Assessment
Key Considerations:
-
Unknown Potency: The toxicological properties of this compound have not been fully elucidated.[1] Assume it is hazardous and handle with care.
-
Dust Inhalation: As a solid, airborne dust particles pose an inhalation risk.[1][6]
-
Skin and Eye Contact: Direct contact with skin and eyes should be avoided.[1][6]
-
Environmental Hazard: The parent compound, Mirabegron, is very toxic to aquatic life with long-lasting effects.[3][4] Assume the impurity has similar environmental hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Double gloving with powder-free nitrile or neoprene gloves is recommended. The outer glove should be removed and disposed of after each task or in case of contamination.[7] |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Respiratory Protection | For handling powders outside of a contained system, a properly fitted NIOSH-approved respirator (e.g., N95) or a self-contained breathing apparatus should be used.[6][8] |
| Body Protection | A disposable, low-permeability gown or lab coat with a solid front, long sleeves, and tight-fitting cuffs.[7] For larger quantities or potential for splashing, chemical-resistant coveralls are recommended. |
| Foot Protection | Closed-toe shoes are mandatory. Shoe covers should be used in designated handling areas to prevent the spread of contamination.[8] |
Operational Plan: Step-by-Step Handling Procedures
This workflow is designed to minimize exposure and prevent cross-contamination.
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or expired this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of as hazardous waste.[1]
-
Disposal Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] All waste must be handled by a licensed hazardous material disposal company.[1] Ensure compliance with all federal, state, and local regulations.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Incident | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
| Accidental Release | Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[6] Sweep or vacuum the spill and collect it in a suitable container for disposal. Clean the spill area thoroughly.[1] |
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biosynth.com [biosynth.com]
- 5. astellas.com [astellas.com]
- 6. kmpharma.in [kmpharma.in]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. safetyware.com [safetyware.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
